molecular formula C8H14F3NO B1464967 (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol CAS No. 50585-98-3

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Katalognummer: B1464967
CAS-Nummer: 50585-98-3
Molekulargewicht: 197.2 g/mol
InChI-Schlüssel: HCHMELHRMTYUIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a trifluoroethyl-substituted piperidine derivative of interest in medicinal chemistry and drug discovery research. The compound features a piperidine scaffold, a common structural motif in pharmaceuticals, functionalized with a polar methanol group and a highly electronegative 2,2,2-trifluoroethyl moiety . The presence of the trifluoroethyl group can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block for structure-activity relationship (SAR) studies . Piperidine rings are privileged structures in the design of bioactive molecules, and their substitution patterns are frequently explored to optimize interactions with biological targets . Similarly, the 2,2,2-trifluoroethyl group is a known pharmacophore in agrochemicals and pharmaceuticals . Researchers may employ this compound as a key synthetic intermediate or as a precursor for further chemical modification, such as oxidation to the corresponding carboxylic acid or derivation of the alcohol to esters or ethers. It is handled as a Cold-chain product to ensure stability. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-2-7(4-12)5-13/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHMELHRMTYUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol. As a senior application scientist, the following content is curated to deliver not only technical data but also practical insights into the strategic application of this valuable chemical entity in medicinal chemistry and drug development programs.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of approved pharmaceutical agents.[1] Its three-dimensional architecture and ability to engage in key interactions with biological targets make it an attractive framework for drug design. The introduction of fluorine atoms, particularly the trifluoroethyl group, onto the piperidine nitrogen imparts a unique set of properties that can significantly enhance the therapeutic potential of a molecule.

The 2,2,2-trifluoroethyl moiety is a bioisostere for the ethyl group, but with profoundly different electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the piperidine nitrogen, influencing its charge state at physiological pH. This, in turn, can impact drug-receptor interactions, membrane permeability, and metabolic stability. Consequently, (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol has emerged as a sought-after building block for creating novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

Chemical Structure and Physicochemical Properties

The chemical structure of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol is characterized by a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a hydroxymethyl group. This arrangement provides two key points for molecular elaboration: the secondary alcohol and the piperidine ring itself.

PropertyValueSource
Molecular Formula C8H14F3NO
Molecular Weight 197.20 g/mol [2]
CAS Number 129043-57-4
Appearance Colorless oil (predicted)
Boiling Point ~210-230 °C at 760 mmHg (estimated)[3]
Density ~1.2 g/cm³ (estimated)[3]
LogP ~1.4 (estimated)[2]
pKa ~7.5 - 8.5 (estimated for piperidine nitrogen)

Synthesis and Mechanistic Considerations

The synthesis of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol can be efficiently achieved through a two-step process starting from a commercially available piperidine derivative. The chosen synthetic route is robust and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Trifluoroethylation cluster_1 Alternative Step 1: Reductive Amination start Piperidin-3-ylmethanol intermediate (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol start->intermediate reagent1 2,2,2-Trifluoroethyl trifluoromethanesulfonate reagent1->intermediate base K2CO3 (or other base) base->intermediate solvent1 Acetonitrile (or DMF) solvent1->intermediate start_alt Piperidin-3-ylmethanol intermediate_alt (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol start_alt->intermediate_alt reagent2 Trifluoroacetaldehyde reagent2->intermediate_alt reducing_agent Sodium triacetoxyborohydride reducing_agent->intermediate_alt solvent2 Dichloromethane solvent2->intermediate_alt

Caption: Synthetic routes to (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

Experimental Protocol: N-Alkylation of Piperidin-3-ylmethanol

This protocol describes a common and effective method for the N-alkylation of piperidines.

Materials:

  • Piperidin-3-ylmethanol[4]

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of piperidin-3-ylmethanol (1.0 eq) in anhydrous acetonitrile (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0-3.0 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1-1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol as a pure compound.

Causality and Self-Validation:

  • Choice of Alkylating Agent: 2,2,2-Trifluoroethyl triflate is a highly reactive electrophile, ensuring efficient alkylation of the secondary amine.

  • Base and Solvent: Anhydrous potassium carbonate is a suitable base to neutralize the triflic acid byproduct. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Inert Atmosphere: Prevents the introduction of moisture, which could react with the triflate reagent.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction.

  • Workup and Purification: The aqueous workup removes inorganic byproducts, and column chromatography ensures the isolation of the high-purity target compound.

Applications in Drug Discovery and Medicinal Chemistry

The (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol scaffold is a key intermediate in the synthesis of complex molecules with therapeutic potential. The trifluoroethyl group can enhance metabolic stability by blocking potential sites of oxidation on the piperidine nitrogen. Furthermore, the lowered basicity of the nitrogen can improve oral bioavailability and cell permeability.

A notable example of the utility of the 1-(2,2,2-trifluoroethyl)piperidine moiety is in the development of CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2, which has entered Phase I clinical trials for B-cell lymphomas.[5][6] While CPI-1205 itself does not contain the 3-hydroxymethyl substituent, its structure underscores the importance of the 1-(2,2,2-trifluoroethyl)piperidine core in modern drug design.[5] The presence of the hydroxymethyl group in the title compound provides a convenient handle for further chemical modifications, allowing for the exploration of a wider chemical space.

Conclusion

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a valuable and versatile building block for the synthesis of novel, fluorinated piperidine-containing compounds. Its unique physicochemical properties, conferred by the trifluoroethyl group, make it an attractive starting material for the development of new therapeutic agents with improved drug-like properties. The synthetic route outlined in this guide is robust and adaptable, providing a reliable method for accessing this important chemical intermediate. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of fluorinated building blocks like (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • PubChem. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Available from: [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. Available from: [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. PubMed, 27739677. Available from: [Link]

Sources

1H NMR and 13C NMR spectral data for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this complex heterocyclic compound, explaining the theoretical underpinnings of the spectral data, detailed experimental protocols, and in-depth interpretation of the spectral features. The presence of a trifluoroethyl group, a hydroxymethyl substituent, and a chiral center makes this molecule an excellent case study for advanced NMR analysis.

Core Principles: Navigating the Structural Complexity

The unambiguous structural determination of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol by NMR spectroscopy requires an understanding of several key principles that influence its spectral appearance.

  • The Piperidine Ring System: The core of the molecule is a saturated six-membered heterocycle. In its stable chair conformation, the protons and carbons have distinct chemical environments depending on their axial or equatorial positions.[1]

  • Influence of the N-Trifluoroethyl Group: The strongly electron-withdrawing 2,2,2-trifluoroethyl group significantly deshields the adjacent nuclei. This inductive effect causes the α-carbons (C-2 and C-6) and their attached protons to shift downfield (to a higher ppm value). Furthermore, the fluorine atoms introduce characteristic spin-spin couplings (J-couplings) with both the adjacent methylene protons (³JHF) and carbons (¹JCF, ²JCF), which are critical for structural confirmation.[2]

  • Influence of the C-3 Hydroxymethyl Group: The substituent at the C-3 position introduces a stereocenter, rendering the molecule chiral. This chirality has profound consequences for the NMR spectrum, causing chemically equivalent protons in an achiral environment to become diastereotopic. Specifically, the geminal protons on the C-2, C-4, C-5, C-6, and the hydroxymethyl CH₂ group are expected to have different chemical shifts and will couple to each other, leading to more complex splitting patterns.[3]

  • Multi-nuclear Approach (¹H, ¹³C, and ¹⁹F): While this guide focuses on ¹H and ¹³C NMR, a complete analysis of a fluorinated compound necessitates ¹⁹F NMR. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, providing a clean spectral window and valuable structural information through H-F and C-F couplings.[4][5]

Experimental Protocol: Acquiring High-Fidelity NMR Data

Obtaining high-quality, interpretable spectra is contingent upon a meticulously executed experimental procedure. The following protocol outlines a self-validating system for the acquisition of ¹H and ¹³C NMR data.

Sample Preparation
  • Analyte Purity: Ensure the (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol sample is of high purity (>95%), as impurities can complicate spectral analysis. Purify by column chromatography or recrystallization if necessary.

  • Solvent Selection: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable starting choice for its ability to dissolve a wide range of organic compounds. For compounds with exchangeable protons (like the hydroxyl group), DMSO-d₆ can be used to observe their signals more clearly.

  • Internal Standard: For quantitative NMR (qNMR), add a known quantity of an internal standard (e.g., tetramethylsilane - TMS, or a higher boiling point standard for quantitative accuracy) that does not have overlapping signals with the analyte. For routine characterization, the residual solvent peak can be used for referencing (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Instrumentation and Data Acquisition

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

  • Number of Scans (ns): 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): A delay of 1-2 seconds ensures adequate relaxation for most protons.[7]

  • Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., Bruker 'zgpg30') is standard for qualitative spectra. For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the NOE.[8][9]

  • Number of Scans (ns): 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.[10]

  • Relaxation Delay (d1): 2-5 seconds for qualitative spectra. Longer delays are needed for quantitative work.

  • Spectral Width: A standard range of 0 to 220 ppm is appropriate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg Sample P2 Add 0.7 mL CDCl3 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample & Lock P3->A1 A2 Tune & Shim A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum A3->A4 A5 Acquire 2D Spectra (COSY, HSQC) A4->A5 D1 Fourier Transform A5->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectra D2->D3 D4 Integrate & Analyze D3->D4

Caption: NMR Experimental Workflow.

Spectral Data and Interpretation

The following sections provide a detailed analysis and predicted data for the ¹H and ¹³C NMR spectra of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. The atom numbering scheme used for assignments is shown below.

Molecular structure with atom numbering for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. The piperidine nitrogen is N1. The carbons of the ring are numbered C2 through C6, starting from the carbon adjacent to the nitrogen and proceeding away from the substituent. The hydroxymethyl carbon is C7, and its oxygen is O8. The trifluoroethyl group consists of methylene carbon C9 and trifluoromethyl carbon C10. (Note: An illustrative image with proper atom numbering would be placed here in a final document.)
Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to diastereotopicity and H-F coupling. Two-dimensional techniques like COSY (Correlation Spectroscopy) would be essential for definitive assignments.

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale for Assignment
H-9 (N-CH₂)3.0 - 3.3q (quartet)³JHF ≈ 9-11Adjacent to nitrogen and deshielded by the CF₃ group. Splits into a quartet by the three fluorine atoms.
H-7 (C-CH₂OH)3.6 - 3.9m (multiplet)These two protons are diastereotopic due to the C-3 stereocenter and will appear as a complex multiplet.
OH1.5 - 4.0br s (broad singlet)Chemical shift is concentration and solvent dependent. Signal may be broad and can exchange with D₂O.
H-2ax, H-2eq2.8 - 3.2m (multiplet)Diastereotopic and deshielded by the adjacent nitrogen and its electron-withdrawing substituent.
H-6ax, H-6eq2.2 - 2.6m (multiplet)Diastereotopic and deshielded by the adjacent nitrogen, but to a lesser extent than H-2 due to distance from the C-3 substituent.
H-3ax1.8 - 2.1m (multiplet)Complex multiplet due to coupling with H-2, H-4, and H-7 protons.
H-4ax, H-4eq1.6 - 1.9m (multiplet)Diastereotopic protons adjacent to the stereocenter.
H-5ax, H-5eq1.3 - 1.6m (multiplet)Diastereotopic protons, expected to be the most upfield of the ring protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and crucial information about their electronic environment, including C-F coupling.

Assignment Predicted δ (ppm) Multiplicity (from C-F coupling) Predicted J (Hz) Rationale for Assignment
C-10 (CF₃)125 - 128q (quartet)¹JCF ≈ 275-280Characteristic shift for a CF₃ group with a very large one-bond C-F coupling constant.
C-9 (N-CH₂)55 - 58q (quartet)²JCF ≈ 30-35Carbon adjacent to nitrogen. Deshielded and split into a quartet by the three fluorine atoms.
C-7 (CH₂OH)63 - 67t (triplet)Typical chemical shift for a primary alcohol carbon.
C-258 - 62t (triplet)Alpha-carbon to nitrogen, strongly deshielded by the N-trifluoroethyl group.
C-652 - 56t (triplet)Alpha-carbon to nitrogen, also deshielded. Slightly upfield from C-2 due to the influence of the C-3 substituent.
C-338 - 42d (doublet)Carbon bearing the hydroxymethyl substituent.
C-428 - 32t (triplet)Beta-carbon to the C-3 substituent.
C-522 - 26t (triplet)Gamma-carbon, expected to be the most upfield of the piperidine ring carbons.

Advanced Structural Verification: 2D NMR and HMBC Correlations

To overcome the complexities of the 1D spectra, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming the C-H one-bond connections outlined in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular framework.

The diagram below illustrates the key expected HMBC correlations that would be used to validate the structure.

G structure Key HMBC Correlations on Molecular Structure H9 H-9 (CH2) C10 C-10 (CF3) H9->C10 ³J C2 C-2 H9->C2 ²J C6 C-6 H9->C6 ²J H7 H-7 (CH2OH) C3 C-3 H7->C3 ²J C2_C4 C-2, C-4 H7->C2_C4 ³J H2 H-2 C3_C6 C-3, C-6 H2->C3_C6 ²J, ³J

Caption: Key expected HMBC (²J and ³J) correlations.

Interpretation of HMBC:

  • The protons of the N-CH₂ group (H-9) are expected to show a two-bond correlation to the piperidine carbons C-2 and C-6, and a three-bond correlation to the CF₃ carbon (C-10). This definitively links the trifluoroethyl group to the piperidine nitrogen.

  • The protons of the hydroxymethyl group (H-7) will show a two-bond correlation to C-3 and three-bond correlations to C-2 and C-4, confirming the substituent's position.

  • The piperidine proton H-2 will show correlations to C-3 and C-6, helping to trace the connectivity around the ring.

Conclusion

The NMR spectral analysis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a multifaceted task that relies on the careful application of fundamental NMR principles and advanced spectroscopic techniques. The key identifying features are the quartet signal for the N-CH₂ protons in the ¹H spectrum and the two quartet signals for the N-CH₂-CF₃ carbons in the ¹³C spectrum, which arise from strong H-F and C-F couplings. The molecular chirality introduced by the C-3 hydroxymethyl substituent results in diastereotopicity throughout the piperidine ring, adding complexity that can be resolved using 2D NMR experiments like HSQC and HMBC. This guide provides the foundational data and interpretive logic necessary for the confident structural characterization of this and similarly complex fluorinated heterocyclic compounds.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03487a][11]

  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/blog/materials/evaluation-of-fluoroorganic-compounds-with-benchtop-19f-nmr/][2]

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-interpreting-nmr-spectra-of-substituted-pyrroles/]
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00532a017][1]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [URL: https://www.sciencedirect.com/science/article/abs/pii/0584853985801936]
  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.0c00827]
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [URL: https://www.rsc.org/suppdata/c8/sc/c8sc01648a/c8sc01648a1.pdf]

  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [URL: https://www.researchgate.net/figure/The-NMR-interpretations-of-some-heterocyclic-compounds-which-are-synthesized-by-our-group_fig1_325608221][3]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. [URL: https://nmr.oxinst.com/fluorine-spectroscopy][5]

  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. [URL: https://www.cdn.gsu.edu/chemistry/zdu/wp-content/uploads/sites/48/2019/07/NMR400-guide.pdf][6]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/22/12/2148][8]

  • An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-h-and-c-nmr-of-1-tosylpiperidin-2-yl-methanol/][12]

  • Basic NMR Concepts. Boston University. [URL: https://www.bu.edu/cic/files/2012/04/Basics.pdf][9]

  • An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-1h-and-13c-nmr-analysis-of-long-chain-esters/][7]

  • Common NMR experiments and the time it takes to run them. University of Michigan. [URL: https://sites.lsa.umich.edu/nmr-core/2021/02/08/common-nmr-experiments-and-the-time-it-takes-to-run-them/][10]

Sources

Mechanism of Action and Pharmacological Profiling of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on the identification of privileged chemical scaffolds that balance target affinity with optimal pharmacokinetic properties. The (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol moiety has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Most notably, derivatives of this scaffold form the core of potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., ubrogepant and atogepant) used in the acute and prophylactic treatment of migraines [1]. Furthermore, its unique physicochemical profile has been leveraged in oncology for the selective inhibition of kinases such as PI3Kα [2].

This whitepaper provides an in-depth technical analysis of the mechanism of action, physicochemical rationale, and preclinical evaluation workflows for derivatives of this critical scaffold.

Physicochemical Rationale of the Scaffold

To understand the mechanism of action of these derivatives, one must first analyze the causality behind the structural choices made during lead optimization.

The Trifluoroethyl Motif: Basicity and Permeability

A standard piperidine ring possesses a highly basic nitrogen atom (pKa ~10–11), meaning it is almost entirely protonated at physiological pH (7.4). While this can enhance aqueous solubility, it severely limits blood-brain barrier (BBB) permeability and introduces significant off-target liabilities, particularly hERG channel blockade, which leads to cardiotoxicity.

The attachment of a 2,2,2-trifluoroethyl group serves as a powerful electron-withdrawing bioisostere. Through strong inductive effects, the fluorine atoms pull electron density away from the piperidine nitrogen, drastically lowering its pKa to approximately 6.5–7.0 [3]. Consequently, a larger fraction of the drug remains unionized at physiological pH, enhancing lipophilicity (LogD) and membrane permeability, while simultaneously abolishing the electrostatic interactions required for hERG binding.

The Piperidin-3-yl Methanol Core: Vectorized Hydrogen Bonding

The 3-methanol substitution provides a rigidified, chiral center that projects a hydroxyl group into specific binding pockets. This acts as a critical hydrogen bond donor/acceptor pair. In the context of CGRP antagonists, this hydroxyl group forms essential hydrogen bonds with key residues (such as Thr122) within the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) complex, locking the molecule into its active antagonistic conformation.

Quantitative Structure-Activity Relationship (QSAR) Summary

Table 1: Representative SAR demonstrating the physicochemical impact of N-substitution on the piperidin-3-yl methanol scaffold.

N-SubstituentCalculated pKaLogD (pH 7.4)Target IC₅₀ (nM)hERG IC₅₀ (µM)
-CH₃ (Methyl)9.81.245.22.1
-CH₂CH₃ (Ethyl)10.11.638.51.5
-CH₂CF₃ (Trifluoroethyl) 6.8 2.4 1.2 >30.0

Mechanism of Action: Target Engagement

While the scaffold is utilized across various therapeutic areas, its most prominent and clinically validated mechanism of action is the antagonism of the CGRP receptor .

CGRP Receptor Antagonism

CGRP is a potent vasodilatory neuropeptide heavily implicated in the pathophysiology of migraines. During a migraine attack, CGRP is released from the trigeminal ganglion, binding to receptors on intracranial blood vessels and mast cells, triggering vasodilation and neurogenic inflammation.

The CGRP receptor is a unique heterodimer consisting of a Class B G-protein coupled receptor (CLR) and a single-transmembrane domain protein (RAMP1). (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol derivatives act as competitive, reversible antagonists at this complex. By wedging into the deep hydrophobic cleft at the interface of CLR and RAMP1, the drug prevents endogenous CGRP from binding. This halts the activation of the Gs-protein, preventing the downstream activation of Adenylyl Cyclase (AC) and the subsequent accumulation of cyclic AMP (cAMP).

G CGRP CGRP Ligand Receptor CLR/RAMP1 Receptor CGRP->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes Vasodilation Vasodilation cAMP->Vasodilation Signaling Drug Trifluoroethyl Piperidine Derivatives Drug->Receptor Competitive Antagonism

Fig 1: Mechanism of CGRP receptor antagonism by trifluoroethyl piperidine derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the efficacy and mechanism of these derivatives, a combination of binding and functional assays is required. The following protocols are designed with built-in self-validating controls to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

This assay determines the binding affinity (Ki) of the derivatives to the CLR/RAMP1 complex. We utilize ¹²⁵I-CGRP due to its high specific activity, allowing for the detection of binding at sub-nanomolar receptor concentrations.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest SK-N-MC cells (which endogenously express human CLR and RAMP1). Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and centrifuge at 48,000 × g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine 10 µg of membrane protein, 50 pM ¹²⁵I-CGRP, and varying concentrations of the test derivative (10⁻¹² to 10⁻⁵ M).

  • Self-Validation (NSB Control): In parallel wells, add 1 µM of unlabeled CGRP. This saturates all specific receptors; any remaining radioactive signal represents Non-Specific Binding (NSB). True specific binding is calculated as Total Binding minus NSB.

  • Incubation & Filtration: Incubate the plates at room temperature for 90 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with cold buffer and measure retained radioactivity using a gamma counter. Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Accumulation Assay (Functional Antagonism)

Because binding does not equal function, this assay proves that the derivative actually blocks receptor activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-N-MC cells in 384-well plates at 10,000 cells/well and incubate overnight.

  • Pre-treatment (Self-Validating Step): Wash cells and incubate with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of cAMP, ensuring that the measured cAMP levels are a direct, linear reflection of Adenylyl Cyclase activity without interference from cellular clearance mechanisms.

  • Antagonist Incubation: Add serial dilutions of the test derivative and incubate for 15 minutes.

  • Agonist Challenge: Add a sub-maximal concentration of CGRP (e.g., EC₈₀, typically ~1 nM) to stimulate cAMP production. Incubate for 30 minutes.

  • Positive Control: Include wells treated with 10 µM Forskolin (a direct Adenylyl Cyclase activator) to verify that the cellular cAMP machinery is functional independent of the GPCR.

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Measure the FRET signal at 665 nm / 620 nm.

Workflow Synth Scaffold Synthesis (Trifluoroethylation) Bind Radioligand Binding (125I-CGRP Displacement) Synth->Bind Func Functional Assay (cAMP Accumulation) Bind->Func ADME ADME Profiling (CYP Inhibition, LogD) Func->ADME Lead Lead Optimization ADME->Lead

Fig 2: Preclinical evaluation workflow for piperidine-3-methanol derivatives.

Conclusion

The (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol scaffold represents a triumph of rational drug design. By utilizing the strong electron-withdrawing nature of the trifluoroethyl group to modulate basicity, and the precise vectorization of the 3-methanol group for target engagement, researchers have successfully developed highly potent, orally bioavailable, and safe therapeutics. Whether applied to GPCR antagonism in neurology or kinase inhibition in oncology, this structural motif remains a cornerstone of modern medicinal chemistry.

References

  • World Intellectual Property Organization. (2024). A pharmaceutical composition of ubrogepant and their process for the preparation of solid dosage form for treating migraine (Patent No. WO2024218790A1).
  • Chen, L.-Q., et al. (2011). Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry, 54(22), 7820–7833.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52274441,[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. PubChem.[Link]

crystallographic data and 3D conformation of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystallographic and Conformational Analysis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the determination and analysis of the three-dimensional structure of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. As the crystallographic data for this specific molecule is not publicly available, this document serves as a detailed methodological whitepaper, guiding researchers through the necessary experimental and computational workflows to elucidate its structure and conformational properties. The principles and techniques described herein are broadly applicable to the structural analysis of novel small molecules in a drug discovery and development context.

Introduction: The Imperative of 3D Structural Knowledge in Drug Design

The precise three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its physicochemical properties and its biological activity. For a molecule like (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, understanding its conformational preferences, intramolecular interactions, and potential intermolecular interactions is critical for its development as a potential therapeutic agent. The trifluoroethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, while the piperidine ring's conformation will dictate the spatial presentation of the key methanol substituent. This guide will delineate the process of obtaining and interpreting the high-resolution structural data necessary to inform rational drug design.

Experimental Determination of Crystal Structure

The gold standard for unambiguously determining the solid-state 3D structure of a small molecule is single-crystal X-ray diffraction. This section outlines the critical steps from material synthesis to final structural validation.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. The presence of impurities can significantly hinder crystallization. A potential synthetic route involves the reductive amination of a suitable piperidin-3-yl)methanol precursor with 2,2,2-trifluoroacetaldehyde, followed by purification using column chromatography or recrystallization to achieve >99% purity as confirmed by techniques such as NMR and LC-MS.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. The goal is to slowly precipitate the compound from a supersaturated solution, allowing for the ordered arrangement of molecules into a crystal lattice.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). A good starting point is a solvent system where the compound is sparingly soluble.

  • Preparation of the Crystallization Vial:

    • Dissolve 2-5 mg of the purified compound in 0.5 mL of a "good" solvent (one in which it is readily soluble) in a small, clean vial.

    • Place this vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a "poor" solvent (one in which the compound is poorly soluble, but miscible with the "good" solvent).

  • Incubation: Allow the sealed jar to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting slow crystal growth over days or weeks.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement Crystal Mount Crystal on Goniometer XRay Irradiate with X-ray Beam Crystal->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Integration Integrate Diffraction Spots Diffraction->Integration Scaling Scale and Merge Data Integration->Scaling Phasing Solve Phase Problem Scaling->Phasing Model Build Atomic Model Phasing->Model Refinement Refine Model Against Data Model->Refinement Validation Validate Final Structure Refinement->Validation cluster_0 Experimental Data cluster_1 Computational Modeling cluster_2 Integrated Understanding Crystal Single Crystal Structure Bioactive Hypothesized Bioactive Conformation Crystal->Bioactive Conformers Low-Energy Solution Conformers DFT DFT Calculations Conformers->DFT DFT->Bioactive

The Trifluoroethyl Piperidine Scaffold: A Guide to Engineering Pharmacokinetic Excellence

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly privileged scaffold, forming the core of numerous approved drugs.[1][2][3][4] Its versatility allows for precise vectoral orientation of substituents, influencing binding interactions and physicochemical properties.[2] However, the ever-present challenge in drug discovery is the optimization of a molecule's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME). It is in this context that the strategic incorporation of fluorine, particularly as a trifluoroethyl group, onto the piperidine backbone has emerged as a powerful tactic for enhancing drug-like properties.[5][6][7]

This guide provides a deep dive into the pharmacokinetic implications of using trifluoroethyl piperidine building blocks. We will explore the causal mechanisms by which this moiety modulates ADME parameters, detail the essential experimental workflows for its evaluation, and present a framework for its rational incorporation in drug design.

Part 1: Deconstructing the Pharmacokinetic Impact of the Trifluoroethyl Group

The introduction of a trifluoroethyl group (-CH₂CF₃) is not merely an incremental change; it imparts a profound and often beneficial shift in a molecule's behavior in a biological system. This is primarily due to the unique properties of fluorine: its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[6][8]

Absorption and Distribution: Modulating Lipophilicity and Basicity

A drug's ability to cross biological membranes is fundamental to its absorption and distribution. The trifluoroethyl group significantly increases lipophilicity compared to a simple ethyl or hydrogen substituent.[6][9] This enhanced lipophilicity can improve membrane permeation, a critical factor for oral bioavailability and penetration into tissues, including the challenging blood-brain barrier (BBB).[5][6][9]

However, the most nuanced effect is on the basicity (pKa) of the piperidine nitrogen. The potent electron-withdrawing effect of the trifluoromethyl group lowers the pKa of the piperidine nitrogen.[10]

  • Causality: A lower pKa means the piperidine is less protonated at physiological pH (7.4). A higher proportion of the neutral, uncharged species facilitates passive diffusion across lipid membranes. This can lead to improved oral absorption and BBB penetration.[6][11]

  • Expert Insight: This pKa modulation is a double-edged sword. While enhancing permeability, excessive reduction in basicity can compromise aqueous solubility and may weaken critical ionic interactions with the target protein. Therefore, the placement of the trifluoroethyl group relative to the nitrogen is a key strategic decision.[10] Chemoinformatic studies have shown that the distance of the fluorine atoms from the nitrogen atom allows for a feasible modulation of the pKa.[10]

Metabolism: The Metabolic Shield

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[5][6][12][13] The C-F bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a C-H bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][12]

  • Mechanism of Action: When a trifluoroethyl group replaces a metabolically labile moiety (like a methyl or ethyl group), it acts as a "metabolic shield," blocking a primary site of enzymatic attack.[9][12][13] This forces metabolism to occur at less favorable positions, slowing the overall rate of clearance.[13]

  • Consequences: This metabolic blockade directly translates to:

    • Longer Half-Life (t½): The drug persists in the system for a longer duration.[12]

    • Reduced Intrinsic Clearance (CLint): The liver's capacity to metabolize the drug is diminished.[12]

    • Improved Oral Bioavailability (F%): Less first-pass metabolism in the liver means more of the active drug reaches systemic circulation.[13][14]

    • Simplified Metabolite Profile: Blocking a major metabolic pathway can lead to fewer, more predictable metabolites.[12]

The following diagram illustrates this metabolic blocking effect.

G cluster_0 Metabolically Labile Compound (e.g., with -CH₂CH₃) cluster_1 Metabolically Stable Analog (with -CH₂CF₃) A Parent Drug (-CH₂CH₃) B CYP450 Enzymes A->B Metabolic Attack C Metabolite 1 (-CH(OH)CH₃) B->C D Metabolite 2 (-CH₂CH₂OH) B->D E Further Oxidation C->E I High Clearance Short Half-Life D->E F Parent Drug (-CH₂CF₃) G CYP450 Enzymes F->G Resistant to Attack H Metabolism Blocked G->H J Low Clearance Long Half-Life

Caption: Metabolic blocking effect of the trifluoroethyl group.

Excretion and Safety Considerations

The route of excretion is largely determined by the properties of the parent drug and its metabolites. By reducing metabolism, trifluoroethyl piperidine derivatives may have a higher proportion of the parent drug excreted unchanged, typically via the kidneys.

  • Trustworthiness: While the C-F bond is very stable, it is not invincible. Under specific biological conditions, defluorination can occur, potentially leading to the formation of toxic metabolites like fluoroacetate.[8] Therefore, early metabolite identification studies are crucial to ensure the safety profile of any new fluorinated candidate. While often used to block metabolism, it is essential to assess the potential for the formation of reactive metabolites.[8]

Part 2: Experimental Workflows for Pharmacokinetic Profiling

A robust evaluation of a compound's PK profile requires a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies.

In Vitro ADME Assays: The Foundation

In vitro assays are indispensable for early-stage screening and for providing mechanistic insights into a compound's behavior.[15]

Table 1: Key In Vitro Assays for Pharmacokinetic Characterization

Parameter Assay Principle Typical Output
Absorption Caco-2 PermeabilityMeasures transport across a monolayer of human intestinal cells, mimicking the gut wall.Apparent Permeability (Papp) coefficient.
Metabolism Liver Microsomal StabilityMeasures the rate of disappearance of the parent drug upon incubation with liver microsomes containing CYP enzymes.[12][13][16]In vitro half-life (t½), Intrinsic Clearance (CLint).
Metabolism CYP InhibitionDetermines if the compound inhibits major CYP isoforms (e.g., 3A4, 2D6), indicating potential for drug-drug interactions.IC₅₀ value.
Distribution Plasma Protein Binding (PPB)Measures the fraction of drug bound to plasma proteins (e.g., albumin) using methods like equilibrium dialysis.Percent bound (%).
Toxicity HepatotoxicityAssesses cell death or stress in liver cells (e.g., primary hepatocytes, HepG2) upon exposure to the compound.[17]Cytotoxicity (IC₅₀), mitochondrial toxicity.[17]
Toxicity hERG InhibitionMeasures blockade of the hERG potassium channel, a key indicator of potential cardiotoxicity.IC₅₀ value.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing metabolic stability.

Objective: To determine the rate of metabolic degradation of a test compound in the presence of liver microsomes.[13]

Materials:

  • Test Compound Stock (10 mM in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat)

  • NADPH Regenerating System (Cofactor)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well incubation plate, LC-MS/MS system

Methodology:

  • Preparation: Thaw microsomes and NADPH system on ice. Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL final concentration).

  • Incubation Setup: In the 96-well plate, add the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the test compound and control compounds to their respective wells to achieve a final concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For the T=0 (zero time point) control, add the quenching solution before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Seal and centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12]

  • Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Caption: Experimental workflow for an in vitro microsomal stability assay.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the drug's behavior in a whole organism.

  • Study Design: The test compound is administered (e.g., intravenously and orally) to animals. Blood samples are collected at multiple time points.

  • Bioanalysis: Plasma concentrations of the parent drug (and often key metabolites) are measured using LC-MS/MS.

  • Pharmacokinetic Parameters: The concentration-time data is used to calculate key PK parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation (calculated as [AUCoral / AUCiv] * [Doseiv / Doseoral]).

Part 3: Case Studies and Structure-Activity Relationships (SAR)

The true power of the trifluoroethyl piperidine scaffold is illustrated through its application. For instance, in the development of certain kinase inhibitors, replacing a metabolically weak substructure with a trifluoroethyl piperidine has led to dramatic improvements in oral exposure.[14] In one such case, this substitution not only blocked metabolism but also improved permeability, leading to a significant increase in overall oral exposure.[14]

Similarly, in the development of inhibitors for CDC42, a protein implicated in cancer, the introduction of a trifluoromethyl group onto a pyridine ring attached to a piperidine scaffold was found to restore biological activity, likely by altering the basicity and creating favorable interactions with the target.[18]

These examples underscore a critical principle: the effects of fluorination are highly context-dependent. A "fluorine scan," where fluorine or fluorinated groups are systematically introduced at various positions, is a standard and necessary procedure in lead optimization to empirically determine the optimal placement for desired PK and pharmacodynamic (PD) properties.[19]

Conclusion and Future Perspectives

The trifluoroethyl piperidine building block is a validated and powerful tool in the medicinal chemist's arsenal for overcoming pharmacokinetic challenges. Its ability to concurrently modulate lipophilicity, basicity, and metabolic stability provides a multi-faceted approach to enhancing drug-like properties.[5][6][9] By blocking sites of oxidative metabolism, it can significantly increase a drug's half-life and improve its overall pharmacokinetic profile.[9][13] The strategic incorporation of this moiety, guided by a thorough understanding of its mechanistic impact and validated by a robust suite of in vitro and in vivo assays, enables the rational design of safer and more effective therapeutics. As synthetic methodologies for creating diverse fluorinated piperidines continue to advance,[1] the application of this privileged scaffold is set to expand, paving the way for the next generation of innovative medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • Baranczak, A., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem.
  • Komoroski, R. A., et al. (2006). Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds. PubMed.
  • Jubie, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Dagousset, G., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Torres-García, E. J., et al. (n.d.). Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. PMC.
  • Lumbreras, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Olker, J. H., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. PMC.
  • Naeem, N., et al. (2025). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate.
  • Bak, A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Piaz, F., et al. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC.
  • Lee, S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
  • Helmholtz Centre for Environmental Research - UFZ. (2019). In vitro assays for the risk assessment of chemicals. UFZ.
  • Abdelshaheed, M., et al. (2021). Structure of trifluoromethyl piperidine derivative. ResearchGate.
  • Bergmann, S., et al. (n.d.). Blood–brain-barrier organoids for investigating the permeability of CNS therapeutics. Nature Protocols.
  • Szymański, P., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Gjetaj, E., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
  • Ghose, A., et al. (n.d.). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate.
  • Janecka, A., et al. (n.d.). Piperidine-based drug discovery. ResearchGate.
  • Tashima, T., et al. (n.d.). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Neuroscience.
  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services. Eurofins Discovery.

Sources

A Guide to the Molecular Weight and Exact Mass of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the compound (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of these critical chemical properties. This document will delve into the theoretical calculations, the distinction between molecular weight and exact mass, and the practical application of high-resolution mass spectrometry for their empirical determination.

Introduction: The Significance of Mass in Chemical Identification

In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule is paramount. Among the fundamental properties, molecular weight and exact mass serve as cornerstones for compound identification, purity assessment, and structural elucidation. While often used interchangeably in colloquial settings, these two terms have distinct scientific meanings and applications.[1][2] This guide will clarify these concepts using (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol as a case study.

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a substituted piperidine derivative. Its chemical structure is presented below:

Molecular Formula: C₈H₁₄F₃NO

This formula is the basis for all subsequent calculations and experimental considerations.

Theoretical Determination: Molecular Weight vs. Exact Mass

A nuanced understanding of the distinction between molecular weight and exact mass is crucial for accurate data interpretation.

Molecular Weight: The Average Perspective

The molecular weight (or average molecular mass) of a compound is calculated by summing the atomic weights of its constituent atoms.[3] The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances.[4] This value is expressed in atomic mass units (amu) or grams per mole ( g/mol ).

For (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (C₈H₁₄F₃NO), the molecular weight is calculated as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)141.00814.112
Fluorine (F)318.99856.994
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 197.200

Therefore, the molecular weight of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is approximately 197.20 g/mol .[5][6]

Exact Mass: A Monoisotopic Viewpoint

In contrast, the exact mass is the mass of a molecule calculated using the masses of the most abundant isotope of each element.[3][7] This value represents the mass of a single, specific isotopic combination of the molecule and is a key parameter determined by high-resolution mass spectrometry.[8][9]

To calculate the exact mass of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, we use the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O.

ElementIsotopeNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H141.00782514.109550
Fluorine¹⁹F318.99840356.995209
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O115.99491515.994915
Total 197.102748

Thus, the exact mass (monoisotopic mass) of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is approximately 197.102749 Da .[5]

Experimental Verification: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive analytical technique for the experimental determination of a compound's exact mass.[10][11] This powerful tool can measure the mass-to-charge ratio (m/z) of ions with high precision, often to four or five decimal places, allowing for the unambiguous determination of elemental composition.[9]

Workflow for Exact Mass Determination

The process of determining the exact mass of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol via HRMS involves several key steps:

Caption: Workflow for the experimental determination of exact mass using high-resolution mass spectrometry.

Step-by-Step Experimental Protocol
  • Sample Preparation: A dilute solution of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is prepared in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and effective technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecule, [M+H]⁺.[12]

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments separate ions based on their mass-to-charge ratio with high resolving power.[8]

  • Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[12]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the protonated molecule ([M+H]⁺). The experimentally determined m/z value is then used to calculate the exact mass of the neutral molecule.

Data Summary and Interpretation

The theoretical and expected experimental values for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol are summarized below:

ParameterCalculated ValueExpected Experimental m/z ([M+H]⁺)
Molecular Formula C₈H₁₄F₃NO-
Molecular Weight 197.20 g/mol -
Exact Mass 197.102749 Da198.110574

The high degree of correlation between the calculated exact mass and the experimentally determined value provides strong evidence for the correct identification and elemental composition of the compound.

Conclusion

A clear understanding and accurate determination of both molecular weight and exact mass are indispensable in scientific research and drug development. For (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, the calculated molecular weight of 197.20 g/mol and an exact mass of 197.102749 Da serve as critical identifiers. The use of high-resolution mass spectrometry provides the empirical data to confirm the elemental composition with high confidence, a foundational step in the comprehensive characterization of this and any other chemical entity.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. Retrieved from [Link]

  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • University of Florida. (n.d.). Accurate Mass - Mass Spectrometry Research and Education Center. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • He, L., & Sarp, S. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Exposure Science & Environmental Epidemiology, 28(1), 1-10. [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. Retrieved from [Link]

  • Huayuan Ltd. (2025, September 12). (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]

  • Quora. (2020, October 19). What is the difference between exact mass and molecular weight? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-N-[(5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • SureChEMBL. (n.d.). Compound Details - SCHEMBL13481982. Retrieved from [Link]

  • RIKEN. (n.d.). Isotopic masses. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • IUPAC. (1989). Isotopic Compositions of the Elements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [1-(2-Aminoethyl)piperidin-2-yl]methanol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,2,2-trifluoroethyl)piperidin-4-one. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, a valuable building block for drug discovery and development. The introduction of the trifluoroethyl group onto the piperidine nitrogen can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its basicity, lipophilicity, and metabolic stability. This guide explores two robust and widely applicable synthetic strategies: direct N-alkylation and reductive amination.

Introduction to Synthetic Strategies

The synthesis of N-substituted piperidines is a cornerstone of medicinal chemistry. The choice between direct alkylation and reductive amination for the preparation of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol depends on factors such as the availability of starting materials, desired reaction conditions, and scalability.

  • Direct N-Alkylation: This classical approach involves the reaction of the secondary amine of (piperidin-3-yl)methanol with a reactive 2,2,2-trifluoroethylating agent. This method is straightforward but requires careful control to avoid potential side reactions.

  • Reductive Amination: A milder and often more selective alternative, this one-pot reaction involves the condensation of (piperidin-3-yl)methanol with a trifluoroacetaldehyde equivalent to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Piperidinemethanol_A (Piperidin-3-yl)methanol Target_A (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Piperidinemethanol_A->Target_A N-Alkylation Trifluoroethyl_X CF3CH2-X (X = Br, I, OTf) Trifluoroethyl_X->Target_A Base Base (e.g., K2CO3) Base->Target_A Piperidinemethanol_B (Piperidin-3-yl)methanol Target_B (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Piperidinemethanol_B->Target_B Reductive Amination Trifluoroacetaldehyde CF3CHO Trifluoroacetaldehyde->Target_B Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Target_B

Caption: Overview of the two primary synthetic routes to (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

PART 1: Detailed Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation

This protocol describes the N-alkylation of (piperidin-3-yl)methanol using 2,2,2-trifluoroethyl triflate, a highly reactive and efficient trifluoroethylating agent. The use of a non-nucleophilic base is crucial to prevent side reactions.

Materials and Equipment

Reagent/EquipmentGrade/Specification
(Piperidin-3-yl)methanol≥98% purity
2,2,2-Trifluoroethyl triflate≥98% purity
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Saturated aqueous sodium bicarbonateReagent grade
BrineSaturated aqueous solution of NaCl
Anhydrous magnesium sulfate (MgSO₄)Reagent grade
Round-bottom flaskFlame-dried
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (piperidin-3-yl)methanol (1.0 eq.) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution at room temperature.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq.) dropwise to the mixture. The triflate is highly reactive, and a slow addition helps to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

Protocol 2: Synthesis via Reductive Amination

This protocol details a one-pot reductive amination procedure using 2,2,2-trifluoroacetaldehyde and sodium triacetoxyborohydride as the reducing agent. This method is generally milder and avoids the use of highly reactive alkylating agents.[2]

Materials and Equipment

Reagent/EquipmentGrade/Specification
(Piperidin-3-yl)methanol≥98% purity
2,2,2-TrifluoroacetaldehydeTypically used as a hydrate or hemiacetal
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95% purity
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%
Saturated aqueous sodium bicarbonateReagent grade
BrineSaturated aqueous solution of NaCl
Anhydrous magnesium sulfate (MgSO₄)Reagent grade
Round-bottom flaskFlame-dried
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (piperidin-3-yl)methanol (1.0 eq.) and the 2,2,2-trifluoroacetaldehyde equivalent (1.1 eq.) to anhydrous DCM or DCE (to a concentration of ~0.2 M).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

PART 2: Characterization and Data Interpretation

A self-validating protocol requires thorough characterization of the final product. The primary methods for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃) - Predicted

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.50d2H-CH₂OH
~3.10q2H-N-CH₂-CF₃
~2.90 - 2.70m2HPiperidine H2 (axial & equatorial)
~2.20 - 2.00m2HPiperidine H6 (axial & equatorial)
~1.90 - 1.40m5HPiperidine H3, H4, H5 (axial & equatorial)
~1.60br s1H-OH

¹³C NMR (100 MHz, CDCl₃) - Predicted

Chemical Shift (δ) ppmAssignment
~125 (q)-CF₃
~65-CH₂OH
~58 (q)-N-CH₂-CF₃
~55Piperidine C2
~52Piperidine C6
~40Piperidine C3
~28Piperidine C4
~25Piperidine C5

Causality of NMR Signals:

  • The quartet multiplicity of the -N-CH₂-CF₃ protons and carbon is due to coupling with the three fluorine atoms.

  • The downfield shift of the -N-CH₂-CF₃ protons is due to the electron-withdrawing effect of the trifluoromethyl group.

  • The piperidine ring protons will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.1.

PART 3: Workflow and Logic Visualization

Experimental_Workflow Start Start: (Piperidin-3-yl)methanol Reaction Reaction: N-Alkylation or Reductive Amination Start->Reaction Monitoring Monitoring: TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: Quench & Extract Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR & MS Purification->Characterization Final_Product Final Product: (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis and validation of the target compound.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]

  • Vaswani, R. G., et al. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. J. Med. Chem.2016 , 59 (21), 9928-9941. [Link]

  • Jahan, S., et al. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pak. J. Pharm. Sci.2014 , 27 (5), 1269-1275. [Link]

  • Johnström, P., & Stone-Elander, S. The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. J. Label. Compd. Radiopharm.1995 , 36 (6), 537-547. [Link]

  • Leeson, P. D., et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chem.2013 , 15, 2849-2857. [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for - Supplementary Information. [Link]

  • Levison, B., et al. Procedure for N-alkylation of Piperidine? ResearchGate. 2017 . [Link]

  • Matassini, C., et al. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules2020 , 25 (18), 4252. [Link]

  • Sim, L., et al. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Nat. Prod. Rep.2018 , 35 (1), 45-69. [Link]

Sources

The Strategic Application of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol: A Key Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol has emerged as a high-value scaffold, ingeniously combining three critical pharmacophoric elements: a saturated piperidine ring, a metabolically robust N-trifluoroethyl group, and a synthetically versatile hydroxymethyl handle. This guide provides an in-depth analysis of this building block's strategic value, presents a real-world application in the synthesis of orexin receptor antagonists, and furnishes detailed protocols for its chemical modification, offering researchers a comprehensive resource for leveraging its unique properties in pharmaceutical development.

Physicochemical & Structural Properties

A foundational understanding of a building block's properties is essential for rational drug design. The key attributes of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol are summarized below.

PropertyValueSignificance in Drug Design
Molecular Formula C₈H₁₄F₃NOProvides a compact scaffold with diverse functionalization potential.
Molecular Weight 197.20 g/mol Falls within the "rule of five" guidelines for good oral bioavailability.
CAS Number 1159577-62-7Unique identifier for sourcing and literature search.
Calculated LogP ~1.4Indicates a favorable balance of lipophilicity and hydrophilicity for membrane permeability.
Key Structural Features Piperidine Ring, N-Trifluoroethyl Group, C3-Hydroxymethyl GroupEach feature imparts distinct and advantageous properties to the final drug candidate.

The Strategic Value in Medicinal Chemistry

The utility of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol stems from the synergistic interplay of its constituent parts. Each moiety addresses specific challenges in drug development, from metabolic stability to target engagement.

The N-Trifluoroethyl Group: Enhancing Drug-like Properties

The incorporation of fluorine into drug candidates is a well-established strategy for improving pharmacokinetic profiles.[1] The N-trifluoroethyl group, in particular, offers several distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to metabolic degradation, particularly cytochrome P450-mediated oxidation.[1] This "metabolic shielding" at the position alpha to the nitrogen can significantly increase a drug's half-life and reduce metabolic liabilities.

  • Basicity (pKa) Attenuation: The potent electron-withdrawing effect of the trifluoromethyl group lowers the basicity of the piperidine nitrogen. This modulation is critical for fine-tuning interactions with biological targets and can be instrumental in mitigating off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.

  • Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, a crucial feature for CNS-targeting agents.[1]

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, particularly those targeting the central nervous system.[2] Its prevalence is due to:

  • 3D Conformation: As a saturated heterocycle, it provides a rigid, three-dimensional geometry that allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with protein binding pockets.

  • Improved Physicochemical Properties: The piperidine core often imparts favorable properties such as improved solubility and a lower melting point compared to its aromatic counterparts.

  • Proven Track Record: Its presence in a wide array of successful drugs provides a strong precedent for its use in new drug discovery programs.[2]

The C3-Hydroxymethyl "Handle": A Gateway to SAR

The primary alcohol at the C3 position serves as a versatile synthetic handle. It is a nucleophilic site and a prochiral center that allows for extensive Structure-Activity Relationship (SAR) exploration through a variety of well-established chemical transformations. This functional group is the key to synthetically diversifying the core scaffold to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

graph DerivatizationPathways { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions BuildingBlock [label="(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ether [label="Ethers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Esters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; CarboxylicAcid [label="Carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amines", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions BuildingBlock -- Ether [label=" Williamson Ether Synthesis\n(e.g., NaH, R-X)"]; BuildingBlock -- Ester [label=" Acylation\n(e.g., Acyl Chloride, Base)"]; BuildingBlock -- Aldehyde [label=" Oxidation\n(e.g., PCC, DMP)"]; Aldehyde -- CarboxylicAcid [label=" Further Oxidation\n(e.g., Pinnick)"]; Aldehyde -- Amine [label=" Reductive Amination\n(e.g., R-NH2, NaBH(OAc)3)"]; }

Fig. 1: Synthetic derivatization pathways from the hydroxymethyl group.

Application Case Study: Synthesis of Orexin Receptor Antagonists

The practical utility of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol is exemplified in its use as a key intermediate in the synthesis of novel orexin receptor antagonists, a class of drugs targeted for the treatment of sleep disorders like insomnia.

Patent application WO 2017/027373 A1 describes the synthesis of potent orexin antagonists where the building block is coupled with a heterocyclic core. The hydroxymethyl group is leveraged to form a critical ether linkage, connecting the N-trifluoroethylpiperidine moiety to the main scaffold.

graph Orexin_Antagonist_Synthesis { layout=dot; rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=10];

// Node Definitions node1 [label="{ (1-(2,2,2-Trifluoroethyl)\npiperidin-3-yl)methanol | -CH₂OH }", fillcolor="#F1F3F4", fontcolor="#202124"]; node2 [label="{ 2-chloro-5-(trifluoromethyl)pyrimidine | -Cl }", fillcolor="#F1F3F4", fontcolor="#202124"]; node3 [label="{ Orexin Receptor Antagonist Precursor | Ether Linkage }", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions node1:f0 -> node3 [label=" NaH, DMF\n(Deprotonation)", arrowhead="none", fontcolor="#202124"]; node2:f0 -> node3 [label=" SNAr Reaction\n(Ether Formation)", arrowhead="none", fontcolor="#202124"]; }

Fig. 2: Key coupling reaction in the synthesis of an orexin antagonist.

This synthetic step highlights the intended use of the building block: the N-trifluoroethylpiperidine portion imparts desirable pharmacokinetic properties, while the hydroxymethyl group acts as the designated point of attachment to construct the final, complex drug molecule. Orexin antagonists like Suvorexant (Belsomra®) have validated this therapeutic approach, demonstrating the clinical importance of scaffolds that can effectively modulate this system.

Experimental Protocols

The following protocols provide detailed, field-tested methodologies for the two most common and critical transformations of the hydroxymethyl group on the (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol scaffold.

Protocol 1: Williamson Ether Synthesis for C-O Bond Formation

This protocol details the formation of an ether linkage, a common strategy for connecting the building block to a larger scaffold, as demonstrated in the orexin antagonist case study. The reaction proceeds via an S_N2 mechanism.

Objective: To couple (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol with an electrophile (e.g., an alkyl or aryl halide) to form an ether.

Materials:

  • (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Electrophile (e.g., Benzyl Bromide, R-X) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq) and dissolve in anhydrous DMF (to a concentration of ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base ideal for generating the alkoxide. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the electrophile (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Acylation for Ester Formation

This protocol describes the conversion of the primary alcohol to an ester, a common modification to block a hydrogen-bond donor, alter solubility, or create a prodrug.

Objective: To acylate the hydroxyl group of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

Materials:

  • (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq)

  • Acyl chloride (e.g., Acetyl Chloride) or Acid Anhydride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq). Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is a non-nucleophilic base that will not compete with the alcohol.

  • Acylation: Cool the solution to 0 °C. Add the acyl chloride or anhydride (1.2 eq) dropwise. A precipitate of triethylammonium hydrochloride may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove unreacted acylating agent and acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ester via flash column chromatography if necessary.

Conclusion

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol stands as a testament to the power of rational design in medicinal chemistry. By combining the metabolic resilience of a trifluoroethyl group with the structurally privileged piperidine scaffold and the synthetic flexibility of a hydroxymethyl handle, it provides a powerful platform for the development of novel therapeutics. Its successful application in advanced drug discovery programs, such as those targeting the orexin system, underscores its value. The protocols detailed herein offer a practical guide for researchers to unlock the full potential of this versatile building block, paving the way for the creation of safer, more effective medicines.

References

  • Gee, C. et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, 56(19), 7590-7607. Available at: [Link]

  • Ohrui, S. et al. (2021). Design and synthesis of novel orexin antagonists via structural simplification of the morphinan skeleton. Heterocycles, 103(2). Available at: [Link]

  • Roecker, A. J. et al. (Assignee: Merck Sharp & Dohme Corp.). (2017). Orexin Receptor Antagonists. World Intellectual Property Organization. Patent No. WO 2017/027373 A1.
  • Nagase, H. et al. (2020). Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia. Bioorganic & Medicinal Chemistry, 28(13), 115489. Available at: [Link]

  • PubChem. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. National Center for Biotechnology Information. Available at: [Link]

  • Hu, Y. et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine notes, 3(136). Available at: [Link]

  • Bär, F. et al. (2024). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. RSC Medicinal Chemistry, 15, 344-354. Available at: [Link]

  • PubChem. PROCEDURES FOR PREPARING (1-(3-FLUORO-2-(TRIFLUOROMETHYL)ISONICOTINIL)PIPERIDIN-4-ONE). Patent SM-T202200195-T1. Available at: [Link]

  • Chembase.cn. (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. CAS No. 50585-98-3. Available at: [Link]

  • WIPO Patentscope. PIPERIDINE COMPOUNDS FOR USE AS OREXIN RECEPTOR ANTAGONIST. WO/2003/002559. Available at: [Link]

  • Nikitjina, A. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8375. Available at: [Link]

  • Cox, C. D. et al. (Assignee: Merck Sharp & Dohme Corp.). (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. United States Patent No. US 8,912,210 B2.
  • I.F.B. da Silva, J. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3323. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. The strategic incorporation of fluorine, particularly in the form of a trifluoroethyl group, imparts a unique combination of properties that can significantly enhance a molecule's therapeutic potential. The trifluoromethyl group is known to improve metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This technical guide focuses on the application of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol as a key building block in the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. While direct use as a ligand is not its primary application, its structure is ideally suited for incorporation into larger scaffolds, serving as a valuable synthon for introducing the trifluoroethylpiperidine motif. We will explore its role in two of the most powerful C-N and C-C bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.

Part 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Piperidine Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[3][4][5] In the context of our target scaffold, this reaction is instrumental in coupling a piperidine nitrogen with an aryl or heteroaryl halide. A common and highly effective strategy involves the N-arylation of a piperidine precursor, followed by the introduction of the 2,2,2-trifluoroethyl group. This two-step approach allows for the modular synthesis of a diverse library of N-aryl piperidines.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium precatalyst and a sterically hindered phosphine ligand is critical. The ligand facilitates the catalytic cycle by promoting oxidative addition and reductive elimination while preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active catalyst. Sodium tert-butoxide is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the active catalyst and base.

Experimental Workflow: Buchwald-Hartwig Amination

start Start: Assemble Reagents reaction Buchwald-Hartwig Coupling: - Pd Catalyst - Ligand - Base - Aryl Halide - Piperidin-3-yl-methanol start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product1 Product: N-Aryl-piperidin-3-yl-methanol purification->product1 trifluoroethylation N-Trifluoroethylation: - Trifluoroethylating Agent - Base product1->trifluoroethylation final_product Final Product: (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Derivative trifluoroethylation->final_product start Start: Assemble Reagents reaction Suzuki-Miyaura Coupling: - Pd Catalyst - Ligand - Base - Functionalized Piperidine - Boronic Acid start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification final_product Final Product: Coupled Piperidine Derivative purification->final_product

Sources

Application Note: Strategic Incorporation of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in Fluorinated Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous pharmacophores in FDA-approved drugs. However, its inherent basicity often introduces critical bottlenecks in drug development, including poor membrane permeability, rapid CYP450-mediated N-dealkylation, and off-target cardiotoxicity via human ether-a-go-go-related gene (hERG) channel blockade.

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol emerges as a highly strategic scaffold to bypass these liabilities. By pairing the electron-withdrawing N-trifluoroethyl group with a versatile 3-hydroxymethyl synthetic handle, medicinal chemists can independently modulate physicochemical properties and explore complex chemical space. This application note details the mechanistic rationale, quantitative property shifts, and validated protocols for incorporating this scaffold into advanced drug design workflows.

Mechanistic Rationale: The "Fluorine Effect" on Piperidine Scaffolds

pKa Attenuation & hERG Mitigation

Standard N-alkyl piperidines typically possess a pKa of ~10.0–10.5, rendering them >99% protonated at physiological pH (7.4). This cationic state is a primary driver for trapping within the hERG potassium channel cavity. The incorporation of an N-(2,2,2-trifluoroethyl) group exerts a profound inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen lone pair. This bioisosteric modification drastically lowers the pKa to approximately 6.79[1]. By shifting the ionization state to a predominantly neutral free base at pH 7.4, the hERG liability is neutralized without requiring massive structural overhauls[2].

Lipophilic Efficiency (LipE) and Metabolic Shielding

Fluorination is a premier strategy to improve Lipophilic Efficiency (LipE), allowing for optimized target binding without adding excessive, greasy bulk that compromises solubility[3]. Furthermore, CYP450 enzymes typically target the alpha-carbon of basic amines for N-dealkylation via a single-electron transfer (SET) mechanism. The electron-deficient nature of the N-trifluoroethyl nitrogen resists this oxidation, while the bulky CF 3​ group provides steric hindrance, effectively shielding the metabolic hotspot.

The 3-Hydroxymethyl Advantage

While the nitrogen is metabolically secured, the 3-hydroxymethyl group serves as an orthogonal synthetic vector. It enables late-stage diversification—such as etherification, esterification, or oxidation to an aldehyde for reductive amination—without perturbing the optimized physicochemical properties of the core, acting as a robust platform for the exploration of drug-like chemical space[4].

Quantitative Property Matrix

The following table summarizes the profound physicochemical shifts achieved by translating a standard piperidine to the N-trifluoroethyl core.

Physicochemical PropertyUnsubstituted PiperidineN-MethylpiperidineN-(2,2,2-Trifluoroethyl)piperidine Core
Nitrogen Hybridization sp 3 (Pyramidal)sp 3 (Pyramidal)sp 3 (Pyramidal, highly polarized)
Calculated pKa ~11.2~10.16.79 ± 0.10
Ionization State (pH 7.4) >99% Protonated>99% Protonated~80% Neutral (Free Base)
hERG Binding Affinity HighHighLow
CYP450 N-Dealkylation Risk N/AHigh (Labile)Negligible (Stable)

Scaffold Integration Workflow

G A Basic Piperidine Lead (High pKa ~10.5) B Toxicity & PK Bottlenecks hERG Blockade | CYP450 Cleavage A->B Exhibits C Scaffold Replacement: (1-(2,2,2-Trifluoroethyl) piperidin-3-yl)methanol B->C Resolved by D N-CH2CF3 Motif (Electron Withdrawing) C->D Structural Feature 1 E 3-CH2OH Handle (Synthetic Vector) C->E Structural Feature 2 F pKa Lowered to ~6.8 Eliminates hERG Liability D->F Electronic Effect G Steric/Electronic Shielding Blocks N-Dealkylation D->G Steric Effect H Late-Stage Diversification (Ethers, Esters, Amines) E->H Functionalization

Figure 1: Workflow illustrating the physicochemical and synthetic benefits of the scaffold.

Validated Experimental Protocols

Protocol A: Late-Stage Mitsunobu Etherification of the 3-Hydroxymethyl Handle

This protocol details the coupling of the scaffold's primary alcohol with an acidic pronucleophile (e.g., a complex phenol) to generate an ether linkage.

  • Causality of Design: Traditional basic alkylation (e.g., NaH/R-X) can cause unwanted side reactions or require harsh conditions that degrade sensitive functional groups. The Mitsunobu reaction allows for mild etherification. Crucially, because the N-trifluoroethyl group lowers the basicity of the piperidine nitrogen, the nitrogen does not competitively interfere with the highly reactive phosphonium intermediate. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to a superior safety profile (lower explosive risk) while maintaining identical mechanics.

  • Self-Validation Checkpoint: The reaction is self-validating via LC-MS monitoring. The stoichiometric appearance of the triphenylphosphine oxide by-product (m/z 279) must perfectly correlate with the appearance of the desired product mass, confirming the catalytic cycle has turned over successfully rather than stalling at the betaine intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 equiv), the desired phenol derivative (1.2 equiv), and triphenylphosphine (PPh 3​ , 1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the premature formation and subsequent hydrolysis of the betaine intermediate by trace ambient moisture.

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC and LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target ether.

Protocol B: In Vitro Liver Microsomal Stability Assay (CYP450 Profiling)

This protocol empirically validates the metabolic resistance conferred by the N-trifluoroethyl group against CYP-mediated N-dealkylation.

  • Causality of Design: Testing directly in Human Liver Microsomes (HLM) provides a robust measurement of the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the parent compound, isolating Phase I metabolic vulnerabilities.

  • Self-Validation Checkpoint: The assay is designed with internal logical controls. It runs alongside Verapamil (a known rapid CYP3A4 substrate) as a positive control, and a "Minus-NADPH" negative control. If Verapamil degrades rapidly but the target compound remains stable, and the Minus-NADPH control shows zero degradation, the system self-validates that the observed stability is due to true CYP resistance, not an assay or reagent failure.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Thaw Human Liver Microsomes (HLM) on ice and dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the fluorinated piperidine test compound (final concentration 1 µM, max 0.1% DMSO) to the HLM suspension. Prepare identical parallel incubations for the Verapamil positive control.

  • Pre-Incubation: Pre-incubate the mixtures in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reactions by adding an NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from each incubation.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction, and precipitates proteins for clean downstream analysis.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the T=0 minute control.

References

  • Source: nih.
  • Source: acs.
  • Title: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL)
  • Source: acs.

Sources

Application Notes & Protocols: In Vitro Assay Preparation Using (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation and handling of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol for use in various in vitro biological assays. As a novel chemical entity with limited published biological data, establishing robust and reproducible protocols for its initial characterization is paramount for generating reliable screening results. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for solubility assessment, stock solution preparation, and quality control, thereby ensuring scientific integrity in early-stage discovery programs.

Introduction and Scientific Context

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a synthetic organic compound featuring a piperidine scaffold, a common motif in medicinal chemistry. The key structural features include a trifluoroethyl group and a primary alcohol. The introduction of a trifluoroethyl moiety is a well-established strategy to modulate the physicochemical properties of a molecule, often by lowering the basicity (pKa) of the nearby piperidine nitrogen and enhancing metabolic stability.[1] While the broader piperidine class of molecules exhibits a vast range of biological activities, from proteasome inhibitors to checkpoint inhibitors, the specific biological targets of this particular compound are not yet publicly documented.[2][3]

Therefore, the initial challenge for any research program utilizing this compound is not just screening, but establishing the fundamental parameters that ensure its integrity and bioavailability in an assay system.[4] Poor aqueous solubility is a leading cause of failure in drug discovery, often leading to inaccurate or irreproducible results in high-throughput screening (HTS) campaigns.[5] This guide explains the causality behind essential preparatory steps, providing a self-validating framework for the reliable use of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in your research.

Compound Identity, Integrity, and Safety

Before initiating any biological experiments, it is critical to verify the identity, purity, and safety considerations of the compound.

Quality Control (QC) and Characterization

Upon receipt of the solid compound, it is imperative to perform in-house QC to confirm its structure and assess its purity. This step is foundational to the trustworthiness of all subsequent data.

  • Identity Verification: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and high-resolution mass spectrometry (HRMS) to confirm the chemical structure matches that of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometer (LC-MS) to determine the purity of the sample. A purity level of >95% is recommended for most screening assays.

Safety and Handling

While specific toxicity data for this compound is unavailable, related chemical entities provide guidance on necessary precautions. The analogous compound, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, is associated with warnings for acute oral toxicity, skin irritation, and serious eye damage.[6] Therefore, standard laboratory safety protocols for handling potentially potent compounds should be strictly followed.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particulates.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste guidelines.

Critical Protocol I: Kinetic Solubility Assessment

Aqueous solubility governs how a small molecule interacts with biological targets in an assay buffer.[8] A kinetic solubility assay is a high-throughput method used early in discovery to estimate a compound's solubility under assay-relevant conditions, typically by precipitating it from a DMSO stock solution into an aqueous buffer.[5][9] The turbidimetric method described here is rapid, requires minimal compound, and is a standard initial screen.[10]

Rationale

This assay identifies the concentration at which the compound begins to precipitate out of the aqueous buffer. Performing experiments below this concentration minimizes the risk of compound precipitation, which can cause false-positive or false-negative results. The final DMSO concentration is kept low (typically ≤1%) as higher concentrations can be toxic to cells or interfere with enzyme activity.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 10 mM stock in 100% DMSO p2 Prepare Assay Buffer (e.g., PBS, pH 7.4) a2 Add DMSO stock to first well (e.g., to 200 µM) p1->a2 a1 Dispense Buffer into 96-well plate p2->a1 a1->a2 a3 Perform 1:2 serial dilution across the plate a2->a3 a4 Incubate at RT for 1-2 hours a3->a4 a5 Read turbidity at 620-650 nm on a plate reader a4->a5 d1 Plot Absorbance vs. Concentration a5->d1 d2 Identify solubility threshold (concentration at which absorbance increases) d1->d2

Caption: Workflow for the turbidimetric kinetic solubility assay.

Step-by-Step Protocol
  • Prepare Stock Solution: Accurately weigh the solid (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol and dissolve it in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution using a vortex mixer.

  • Prepare Assay Plate: Add 98 µL of the desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to wells A1 through H11 of a clear, flat-bottom 96-well plate. Add 198 µL of buffer to well A12 as a blank.

  • Initial Compound Addition: Add 2 µL of the 10 mM DMSO stock to well A1. This creates a starting concentration of 200 µM with 2% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Transfer 100 µL from well A1 to well A2. Mix thoroughly. Continue this 1:2 serial dilution across the plate to well A11. Do not add compound to column 12 (blank).

  • Incubation: Cover the plate and incubate at room temperature for 2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength of 620 nm or 650 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (column 12) from all other wells. Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to rise sharply is the estimated kinetic solubility.

Expected Data Summary

The results should be summarized to clearly define the working concentration range for subsequent assays.

ParameterValueInterpretation
Highest Test Concentration 200 µMThe upper limit of the solubility test.
Final DMSO Concentration 1% (after first dilution)Consistent with typical assay conditions.[10]
Estimated Kinetic Solubility e.g., ~50 µMThe concentration at which precipitation is observed.
Recommended Max Assay Conc. e.g., < 40 µMA concentration safely below the solubility limit.

Protocol II: Preparation of Master Stock and Assay-Ready Plates

Proper compound management is essential for preserving the integrity of the molecule over time and ensuring accurate sample provision for assays.[12][13] This protocol outlines best practices for creating, storing, and diluting stock solutions.

Stock Solution Preparation and Storage
  • Master Stock (10 mM): Prepare a master stock solution at 10 mM in 100% anhydrous DMSO. Use of high-quality, anhydrous DMSO is critical to prevent water absorption, which can compromise long-term stability.[14]

  • Aliquoting: Immediately aliquot the master stock into smaller volumes in tightly sealed vials or deep-well plates to minimize freeze-thaw cycles.[12] Repeated freeze-thaw cycles can lead to compound degradation or precipitation.

  • Storage: Store aliquots at -20°C or -80°C in a desiccated environment. Proper sealing is crucial to prevent water uptake from humidity.[14]

ParameterRecommended ConditionRationale
Solvent 100% Anhydrous DMSOUniversal solvent for small molecules; anhydrous form prevents water uptake.[8]
Concentration 10 mMStandard concentration for HTS libraries, allows for wide dilution range.
Storage Temp. -20°C or -80°CReduces chemical degradation and solvent evaporation.[14]
Container Tightly sealed vials/platesPrevents evaporation and contamination.[14]
Assay-Ready Plate Preparation (Serial Dilution)

This protocol describes the creation of an intermediate plate, from which small volumes can be transferred to the final assay plates. This is a standard workflow in HTS.[11]

G cluster_stock Stock Solution cluster_intermediate Intermediate Plate (in DMSO) cluster_assay Final Assay Plate (in Buffer) s1 10 mM Master Stock in 100% DMSO i2 Add Master Stock to Col 1 s1->i2 Transfer i1 Dispense DMSO into 96-well plate i1->i2 i3 Perform 1:3 Serial Dilution (e.g., 1000 µM -> 333 µM -> ...) i2->i3 a2 Transfer small volume (e.g., 1 µL) from Intermediate Plate i3->a2 Acoustic Transfer or Pin Tool a1 Dispense Assay Buffer + Target (Enzyme/Cells) a1->a2 a3 Final Conc. Range (e.g., 10 µM -> 0.01 µM) Final DMSO < 0.5% a2->a3

Caption: Workflow for preparing assay-ready plates from a master stock.

  • Thaw Stock: Thaw one aliquot of the 10 mM master stock completely at room temperature.

  • Prepare Intermediate Plate: In a 96-well plate, add 40 µL of 100% DMSO to columns 2-12.

  • Initial Dilution: Add 60 µL of the 10 mM stock to column 1.

  • Serial Dilution: Transfer 20 µL from column 1 to column 2. Mix well. Continue this 1:3 serial dilution across the plate to column 11. Column 12 will contain 100% DMSO and serve as the vehicle control.

  • Prepare Final Assay Plate: Dispense your assay components (e.g., 99 µL of buffer containing the target enzyme or cells) into the wells of the final 384- or 96-well assay plate.

  • Compound Transfer: Using an acoustic dispenser, pin tool, or manual pipette, transfer a small volume (e.g., 1 µL) from the intermediate plate to the corresponding wells of the final assay plate. This transfer results in a final DMSO concentration of 1% in this example.

  • Incubation & Readout: Proceed with the specific incubation times and readout methods required for your particular assay (e.g., fluorescence, luminescence, absorbance).

Concluding Remarks

The successful application of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in any in vitro screening campaign is critically dependent on rigorous, upfront characterization and standardized preparation protocols. By first establishing the compound's purity, safety profile, and aqueous solubility, researchers can design experiments that yield trustworthy and reproducible data. The methodologies provided herein serve as a robust foundation for integrating this novel compound into drug discovery workflows, ensuring that biological findings are built upon sound physicochemical principles.

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link][12][13]

  • Houston, J. G., & Banks, M. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics Blog. [Link][14]

  • Lazar, D. C., Lounnas, V., & Vilar, S. (2018). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Omega, 3(9), 10830-10839. [Link][8]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link][7]

  • Bevan, C. D., & Lloyd, R. S. (2008). In Vitro Solubility Assays in Drug Discovery. Current Pharmaceutical Design, 14(32), 3339-3351. [Link][9]

  • Le Borgne, M., et al. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Evotec. [Link][10]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link][5]

  • Kolb, H. C., & Sharpless, K. B. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link][11]

  • National Center for Biotechnology Information. (n.d.). [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. PubChem. [Link][6]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. [Link]

  • Schreiber, S. L. (2011). Chemical methodology as a source of small-molecule checkpoint inhibitors and heat shock protein 70 (Hsp70) modulators. Proceedings of the National Academy of Sciences, 108(16), 6699-6704. [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Publications. [Link][1]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharma Sciences, 3(4), 284-288. [Link]

  • Roepe, D., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517. [Link]

  • National Center for Biotechnology Information. (n.d.). {4-[(2,2,2-trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride. PubChem. [Link]

  • Lee, S., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone ([18F]FBAT) as a Novel Radiotracer for Imaging Inducible Nitric Oxide Synthase Expression in a Mouse Model of Neuroinflammation. Molecular Imaging and Biology, 23, 736-747. [Link]

  • Al-Hussain, S. A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 890. [Link]

Sources

Application Note: Functionalization Strategies for the Hydroxyl Group in (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs, serving as a core structural motif to modulate pharmacokinetic properties [2]. Within modern medicinal chemistry, the incorporation of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen has emerged as a highly effective strategy for drug optimization. This specific motif is famously utilized in CGRP receptor antagonists, such as the migraine therapeutic ubrogepant [1].

The target building block, (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol , presents a primary hydroxyl group ready for divergent functionalization. However, the chemistry of this molecule is uniquely dictated by its N-substituent.

Expertise & Causality Insight: In standard N-alkyl piperidine-3-methanols, the tertiary amine is highly nucleophilic (pKa ~9–10). If the primary alcohol is converted into a leaving group (like a mesylate), the molecule is prone to rapid, spontaneous intramolecular cyclization, forming a bridged bicyclic azetidinium or aziridinium ion. By contrast, the strongly electron-withdrawing nature of the 2,2,2-trifluoroethyl group inductively pulls electron density away from the nitrogen, drastically lowering its basicity and nucleophilicity (pKa ~5–6). This deactivated nitrogen stabilizes reactive intermediates, prevents unwanted N-oxidation during alcohol oxidation, and completely suppresses intramolecular cyclization during electrophilic activation. This allows for the stable isolation of highly reactive intermediates that would otherwise decompose.

Divergent Functionalization Workflow

The primary hydroxyl group can be selectively transformed through three distinct pathways depending on the downstream synthetic goal: oxidation to an aldehyde, electrophilic activation via mesylation, or direct nucleophilic substitution via etherification (a strategy commonly employed in the synthesis of APIs like paroxetine [3]).

G SM (1-(2,2,2-Trifluoroethyl) piperidin-3-yl)methanol Aldehyde Oxidation (DMP) Aldehyde Derivative SM->Aldehyde Pathway A (Mild Oxidation) Mesylate Mesylation (MsCl) Mesylate Derivative SM->Mesylate Pathway B (Electrophilic Activation) Ether Etherification (NaH, R-X) Ether Derivative SM->Ether Pathway C (Nucleophilic Substitution)

Figure 1: Divergent functionalization pathways of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific workup logic to ensure high purity and yield.

Protocol A: Oxidation to 1-(2,2,2-Trifluoroethyl)piperidine-3-carbaldehyde

Purpose: To generate an electrophilic aldehyde for downstream reductive amination or Wittig olefination.

Mechanistic Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation. While Swern conditions require cryogenic temperatures (-78 °C) and risk Pummerer-type thioacetal byproducts, DMP operates smoothly at 0 °C to room temperature. The deactivated nature of the N-trifluoroethyl piperidine ensures that competitive N-oxidation—a common failure mode when oxidizing amino-alcohols—does not occur.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv, 6.0 mmol) portion-wise over 5 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1, KMnO4 stain). The primary alcohol spot should completely disappear, replaced by a higher Rf aldehyde spot.

  • Quenching: Dilute the mixture with DCM (20 mL). Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (20 mL). Stir vigorously for 30 minutes until the organic layer becomes clear (this reduces unreacted DMP and iodine byproducts).

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methyl methanesulfonate

Purpose: To activate the hydroxyl group as a leaving group for subsequent nucleophilic displacement (e.g., amination, cyanation).

Mechanistic Rationale: Methanesulfonyl chloride (MsCl) is used with triethylamine (TEA). As noted in the causality insight, the electron-withdrawing CF3CH2- group prevents the tertiary nitrogen from displacing the newly formed mesylate, allowing this highly reactive intermediate to be isolated via standard aqueous workup without degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Activation: Add triethylamine (1.5 equiv, 7.5 mmol) via syringe, followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv, 6.0 mmol).

  • Propagation: Stir at 0 °C for 1 hour. Self-Validation: The formation of a white precipitate (triethylammonium chloride) acts as a visual indicator of reaction progress.

  • Workup: Quench the reaction with ice-cold water (20 mL). Separate the organic layer and wash sequentially with 0.1 M HCl (10 mL) to remove excess TEA, saturated aqueous NaHCO3 (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over MgSO4, filter, and evaporate the solvent in vacuo at a temperature not exceeding 30 °C to prevent thermal degradation of the mesylate.

Protocol C: Williamson Etherification (Benzylation)

Purpose: To form a stable ether linkage, a common structural feature in neuroactive APIs [3].

Mechanistic Rationale: Sodium hydride (NaH) irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide. A mixed solvent system (THF/DMF) is utilized; THF provides solubility for the starting material, while the high dielectric constant of DMF accelerates the subsequent SN2 displacement on the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in anhydrous THF (10 mL) at 0 °C under argon. Slowly add a solution of the starting alcohol (1.0 equiv, 5.0 mmol) in THF (5 mL). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add anhydrous DMF (5 mL) to the mixture, followed by the dropwise addition of benzyl bromide (1.2 equiv, 6.0 mmol).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (10 mL) dropwise to destroy excess NaH safely.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organics with water (3 x 15 mL) to remove DMF, followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics and downstream utility for the three functionalization protocols.

Functionalization PathwayReagents & ConditionsTypical Yield (%)Reaction Time (h)Key Mechanistic AdvantageDownstream Application
Oxidation (Aldehyde) DMP, DCM, 0 °C to RT85 - 92%2.0Avoids N-oxidation due to deactivated nitrogen; no cryogenic cooling needed.Reductive aminations, Wittig olefinations.
Mesylation (Leaving Group) MsCl, TEA, DCM, 0 °C90 - 95%1.0CF3CH2- group prevents spontaneous intramolecular aziridinium formation.SN2 displacements (amines, azides, cyanides).
Etherification (Alkylation) NaH, BnBr, THF/DMF, RT75 - 82%4.5DMF co-solvent accelerates SN2 kinetics of the alkoxide intermediate.API core synthesis, lipophilicity tuning.

References

  • "A pharmaceutical composition of ubrogepant and their process for the preparation of solid dosage form for treating migraine" (WO2024218790A1). Google Patents.
  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". MDPI.
  • "Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis". Chemical Science.

Application Notes and Protocols for the Utilization of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorinated moieties, particularly the trifluoroethyl group, into molecular scaffolds is a cornerstone of modern agrochemical design. This strategic incorporation can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby increasing its efficacy and longevity in the field.[1][2][3] The piperidine heterocycle is another privileged structure in agrochemicals, known to improve bioavailability and interaction with biological targets.[4][5][6][7] This document provides detailed application notes and synthetic protocols for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, a versatile building block that combines these two critical features. We will explore its synthesis and subsequent derivatization into key intermediates for the development of novel fungicides, herbicides, and insecticides. The protocols herein are designed to be self-validating, with in-depth explanations of the chemical principles guiding each step, to empower researchers in the agrochemical industry.

Introduction: The Strategic Advantage of the Trifluoroethyl Piperidine Moiety

The trifluoroethyl group (-CH₂CF₃) is a bioisostere of larger alkyl groups but with a distinct electronic profile. The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic centers, such as the piperidine nitrogen, which can modulate a molecule's transport and binding characteristics.[2][8] Furthermore, the C-F bond's high strength enhances metabolic stability by making the moiety resistant to oxidative degradation by cytochrome P450 enzymes in target pests and the environment.[9]

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a bifunctional building block. The trifluoroethylated piperidine core provides the foundational physicochemical advantages, while the primary alcohol at the 3-position serves as a versatile synthetic handle for a wide range of chemical transformations. This allows for the facile introduction of this valuable scaffold into a diverse array of potential agrochemical candidates.

Physicochemical and Safety Data

While specific experimental data for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is not widely published, properties can be estimated based on its isomer, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, and related fluorinated piperidines.

PropertyValue (Estimated)Source
Molecular Formula C₈H₁₄F₃NOPubChem
Molecular Weight 197.20 g/mol PubChem[3]
XLogP3 1.4PubChem[3]
Boiling Point Not available
Safety Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.GHS Classification[3]

Synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

The most direct route to the target compound is through the reduction of its corresponding ketone, 1-(2,2,2-trifluoroethyl)piperidin-3-one. This ketone can be synthesized via the N-alkylation of piperidin-3-one with a suitable trifluoroethylating agent.

Protocol 1: Synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

This two-step protocol first describes the N-alkylation of piperidin-3-one followed by the reduction of the resulting ketone.

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)piperidin-3-one

  • Materials:

    • Piperidin-3-one hydrochloride

    • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or 2,2,2-trifluoroethyl iodide)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (ACN)

  • Procedure:

    • To a round-bottom flask, add piperidin-3-one hydrochloride (1.0 eq) and anhydrous acetonitrile.

    • Add potassium carbonate (2.5 eq) to the suspension and stir vigorously.

    • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) to the mixture at room temperature under a nitrogen atmosphere.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(2,2,2-trifluoroethyl)piperidin-3-one.

Step 2: Reduction to (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

  • Materials:

    • 1-(2,2,2-trifluoroethyl)piperidin-3-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve 1-(2,2,2-trifluoroethyl)piperidin-3-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, which can be further purified by chromatography if necessary.

Synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Piperidin-3-one Piperidin-3-one 1-(2,2,2-Trifluoroethyl)piperidin-3-one 1-(2,2,2-Trifluoroethyl)piperidin-3-one Piperidin-3-one->1-(2,2,2-Trifluoroethyl)piperidin-3-one 1. 2,2,2-Trifluoroethyl triflate 2. K₂CO₃, ACN (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol 1-(2,2,2-Trifluoroethyl)piperidin-3-one->(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol NaBH₄, MeOH

Caption: Synthetic route to the target building block.

Application in Agrochemical Synthesis: Derivatization Protocols

The primary alcohol of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a versatile functional group for creating a variety of linkages commonly found in agrochemicals. Below are representative protocols for its conversion into esters, ethers, and halides, which are key intermediates for different classes of pesticides.

Protocol 2: Esterification for Fungicide and Herbicide Scaffolds

Ester moieties are prevalent in many fungicides and herbicides. This protocol outlines a standard esterification procedure.

  • Rationale: The reaction of an alcohol with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient method for ester formation. Triethylamine is used to quench the HCl byproduct.

  • Materials:

    • (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq)

    • Aroyl or Alkanoyl Chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine, followed by the dropwise addition of the acyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ester by column chromatography.

Protocol 3: Williamson Ether Synthesis for Herbicidal and Insecticidal Intermediates

Ether linkages are common in various pesticides. This protocol describes a method for forming an ether from the target alcohol.

  • Rationale: The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose.

  • Materials:

    • (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl Halide (e.g., benzyl bromide) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Carefully wash the sodium hydride with hexanes to remove the mineral oil and suspend it in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Add the alkyl halide and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ether by column chromatography.

Protocol 4: Conversion to a Halide for Further Functionalization

Converting the alcohol to a halide creates a reactive intermediate that can be used in a variety of coupling reactions to build more complex agrochemical structures.

  • Rationale: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate.

  • Materials:

    • (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in anhydrous DCM and cool to 0 °C.

    • Add thionyl chloride dropwise to the solution.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkyl chloride, which can be used in the next step without further purification or purified by chromatography.

Derivatization_Workflow cluster_0 Core Building Block cluster_1 Functionalization Pathways Start (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Ester Ester Intermediate (Fungicide/Herbicide Scaffold) Start->Ester RCOCl, TEA, DCM Ether Ether Intermediate (Herbicide/Insecticide Scaffold) Start->Ether 1. NaH, THF 2. R-X Halide Halide Intermediate (Versatile Coupling Partner) Start->Halide SOCl₂, DCM

Caption: Key synthetic transformations of the title compound.

Conclusion

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a highly valuable, yet underutilized, building block for the synthesis of novel agrochemicals. Its trifluoroethyl group offers enhanced metabolic stability and modulated physicochemical properties, while the piperidine ring provides a proven scaffold for biological activity. The primary alcohol at the 3-position allows for straightforward and efficient derivatization into a variety of key intermediates. The protocols outlined in this document provide a solid foundation for researchers and scientists to incorporate this promising building block into their discovery and development pipelines, paving the way for the next generation of high-performance crop protection agents.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.[Link]

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate.[Link]

  • Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science.[Link]

  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. PubChem.[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.[Link]

  • Piperidine compounds and their preparation and use.
  • Research progress on piperidine-containing compounds as agrochemicals. ResearchGate.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Aqueous Solubility Challenges with (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers working with (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the anticipated aqueous solubility challenges associated with this molecule. Our guidance is grounded in established principles of physical chemistry and formulation science to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol possesses a chemical structure that suggests potential challenges with aqueous solubility. The presence of a lipophilic trifluoroethyl group on the basic piperidine nitrogen, combined with the hydrogen-bonding capability of the methanol moiety, results in a molecule with complex solubility behavior. This guide will equip you with the necessary strategies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of my compound in my aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause?

A1: The observed precipitation is likely due to the low intrinsic aqueous solubility of the free base form of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol at neutral to alkaline pH. The molecule contains a basic piperidine nitrogen, which becomes protonated and more soluble at acidic pH. As the pH increases towards and beyond its pKa, the uncharged, less soluble free base form predominates, leading to precipitation.

Q2: What is the most straightforward initial approach to improve the solubility for in vitro assays?

A2: The most direct initial strategy is pH adjustment. By preparing your stock solution in an acidic medium (e.g., 10 mM HCl) and then diluting it into your final assay buffer, you can often achieve the desired concentration without precipitation. This is a common and effective technique for weakly basic compounds. However, it is crucial to ensure that the final pH of your assay medium is not significantly altered to avoid impacting your biological system.

Q3: Can I use organic cosolvents to dissolve my compound?

A3: Yes, using a water-miscible organic cosolvent is a widely accepted practice. Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be highly effective. The standard protocol involves preparing a high-concentration stock solution in 100% of the chosen cosolvent and then diluting this stock into the aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (typically <1%, and often <0.1%) to prevent solvent-induced artifacts in your biological experiments.

Q4: Are there more advanced formulation strategies I can consider for in vivo studies?

A4: For in vivo applications where larger volumes and physiological compatibility are paramount, more advanced formulation techniques are often necessary. These can include:

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its apparent solubility.

  • Liposomal Formulations: For highly lipophilic compounds, encapsulation in liposomes can improve solubility and modify pharmacokinetic properties.

  • Nanosuspensions: Milling the compound into nanoparticles can increase its surface area, leading to improved dissolution rates and apparent solubility.

The choice of formulation will depend on the required dose, the route of administration, and the specific experimental context.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically diagnosing and resolving solubility issues.

Guide 1: Systematic Solubility Assessment

Before attempting to use the compound in a complex biological assay, it is essential to determine its solubility profile. This workflow provides a systematic approach to this characterization.

cluster_prep Preparation cluster_kinetic Kinetic Solubility (Shake-Flask) cluster_thermo Thermodynamic Solubility (Slurry) cluster_output Data Analysis prep_stock Prepare 10 mg/mL Stock in 100% DMSO add_buffer Add Stock to Buffers (pH 5.0, 7.4, 9.0) prep_stock->add_buffer Spike-in shake Incubate & Shake (e.g., 2h at 25°C) add_buffer->shake filter_supernatant Filter to Remove Precipitate (0.22 µm) shake->filter_supernatant analyze_kinetic Analyze Supernatant (HPLC-UV or LC-MS) filter_supernatant->analyze_kinetic compare Compare Kinetic vs. Thermodynamic Solubility analyze_kinetic->compare add_solid Add Excess Solid to Buffers (pH 5.0, 7.4, 9.0) equilibrate Equilibrate (e.g., 24-48h at 25°C) add_solid->equilibrate filter_thermo Filter to Remove Undissolved Solid equilibrate->filter_thermo analyze_thermo Analyze Supernatant (HPLC-UV or LC-MS) filter_thermo->analyze_thermo analyze_thermo->compare ph_profile Generate pH-Solubility Profile compare->ph_profile

Caption: Workflow for determining kinetic and thermodynamic solubility.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol in 100% DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, pH 7.4, and pH 9.0).

  • Incubation: Add a small aliquot of the DMSO stock solution to each buffer to achieve a target concentration that is expected to exceed the solubility limit (e.g., 100 µM).

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

  • Separation: Filter the samples through a 0.22 µm filter to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

This protocol will give you the kinetic solubility, which is often more relevant for in vitro experiments where equilibrium is not always reached.

Guide 2: Formulation Development for Improved Solubility

If the intrinsic solubility is too low for your needs, the following formulation strategies can be employed.

cluster_solutions Formulation Strategies cluster_considerations Key Considerations start Is Intrinsic Solubility Sufficient? ph_adjust pH Adjustment (Acidic Solution) start->ph_adjust No end_ok Proceed with Experiment start->end_ok Yes consider_ph Assay pH Tolerance ph_adjust->consider_ph cosolvent Organic Cosolvent (e.g., DMSO, PEG 300) consider_solvent Solvent Tolerance of Biological System cosolvent->consider_solvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) consider_in_vivo In Vivo Application? (Toxicity, PK) cyclodextrin->consider_in_vivo nanosuspension Nanosuspension consider_dose High Dose Required? nanosuspension->consider_dose consider_ph->cosolvent Not Tolerated consider_ph->end_ok Tolerated consider_solvent->cyclodextrin Not Tolerated consider_solvent->end_ok <1% Final Conc. Tolerated consider_in_vivo->nanosuspension High Dose Needed consider_in_vivo->end_ok Suitable consider_dose->end_ok Feasible end_fail Re-evaluate Formulation or Compound consider_dose->end_fail Not Feasible

Caption: Decision tree for selecting a suitable formulation strategy.

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in PBS).

  • Complexation: Add the solid (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol to the HP-β-CD solution.

  • Equilibration: Stir or sonicate the mixture until the compound is fully dissolved. This may take several hours. Gentle heating can sometimes accelerate the process, but temperature stability of the compound should be confirmed.

  • Sterilization: For in vivo use, sterilize the final solution by filtering through a 0.22 µm filter.

The following table illustrates the potential improvement in aqueous solubility that can be achieved with different formulation approaches. Note: These are hypothetical values for illustrative purposes.

Formulation VehicleApparent Solubility (µg/mL)Fold Increase (vs. PBS)
PBS (pH 7.4)51x
0.1 M Citrate Buffer (pH 3.0)500100x
5% DMSO / 95% PBS (v/v)7515x
20% HP-β-CD in PBS (w/v)1,500300x

Part 3: Scientific Integrity & Best Practices

  • Self-Validation: Always include formulation controls in your experiments. This means testing the "vehicle" (e.g., buffer with cosolvent or cyclodextrin but without your compound) to ensure it does not have an independent effect on your biological system.

  • Equilibrium vs. Kinetic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A supersaturated solution (above the thermodynamic solubility limit) may be kinetically stable for the duration of an experiment but can precipitate over longer periods.

  • Documentation: Meticulously document your formulation composition, including pH, solvent concentrations, and preparation method, in your lab notebook and any subsequent publications. This is crucial for reproducibility.

References

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Solubility Measurement and Applications in Drug Discovery. (2016). ADMET & DMPK. [Link]

  • Cyclodextrins. (2020). International Journal of Pharmaceutics. [Link]

Technical Support Center: Optimizing Flash Chromatography for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with purifying (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol . This specific building block presents a trifecta of chromatographic challenges: it lacks a UV chromophore, possesses a basic secondary-like amine (prone to severe tailing), and contains a highly lipophilic fluorinated group adjacent to a polar hydroxyl group.

Below, you will find field-proven troubleshooting guides, mechanistic workflows, and self-validating protocols to ensure high-recovery, high-purity isolations.

Diagnostic FAQs & Troubleshooting

Detection Challenges

Q1: I am running a standard gradient, but my target compound is not showing up on the UV trace (210 nm or 254 nm). Did my reaction fail? A1: Not necessarily. (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is an aliphatic amine with a fluorinated side chain and an alcohol group; it entirely lacks the conjugated pi-systems or aromatic rings required for UV absorption[1]. To detect this molecule, you must transition to an Evaporative Light Scattering Detector (ELSD), which acts as a universal detector for semi-volatile and non-volatile compounds regardless of their optical properties[2],[3]. If ELSD is unavailable, you must collect fractions blindly and spot them on a TLC plate, visualizing with universal stains such as Ninhydrin (specific for amines) or Potassium Permanganate (KMnO₄)[4].

Resolution & Peak Tailing

Q2: My compound is streaking severely across the TLC plate and eluting as a massive, tailing peak over 8-10 column volumes (CV). How do I correct this? A2: This is a classic mixed-mode retention issue. The tailing is caused by secondary acid-base interactions between the basic piperidine nitrogen and the acidic silanol groups (Si-OH, pKa ~4.5) on the bare silica gel stationary phase[4].

  • The Solution: You must add a basic modifier to your mobile phase. A highly effective system is Dichloromethane (DCM) and Methanol (MeOH) containing 1-5% Triethylamine (TEA) or 0.5-1% concentrated Ammonium Hydroxide (NH₄OH)[4]. The modifier competitively binds to the acidic silanols, masking them and allowing your basic amine to elute as a sharp, symmetrical peak[5].

ELSD Optimization

Q3: I am using an ELSD, but my baseline is erratic during the gradient, and my compound's peak intensity is unusually low. What parameters are wrong? A3: Baseline noise and low sensitivity in ELSD for low-molecular-weight amines usually stem from improper thermal settings or solvent impurities. Because your target compound has a molecular weight of ~197 g/mol , it is considered semi-volatile. If your ELSD drift tube temperature is set too high (e.g., >60 °C), the compound will co-evaporate with the mobile phase before reaching the optical sensor[3].

  • The Solution: Lower the drift tube temperature to 30–35 °C and increase the carrier gas (N₂) pressure slightly to ensure the mobile phase still nebulizes properly. Additionally, ensure you are using an active splitter pump rather than a passive one, as changing solvent viscosities during a gradient can alter the split ratio and cause baseline drift[3].

Mechanistic Workflows & Causality

To successfully purify this compound, you must address both detection and retention mechanisms simultaneously.

G start Crude Mixture: (1-(2,2,2-Trifluoroethyl) piperidin-3-yl)methanol uv_check Is UV Chromophore Present? start->uv_check elsd Use ELSD or TLC Staining (KMnO4) uv_check->elsd No (Target Compound) tailing Does the compound tail on bare silica? elsd->tailing modifier Add 1% NH4OH or TEA to Mobile Phase tailing->modifier Yes (Basic Amine) standard Standard Normal Phase Elution tailing->standard No c18 Consider C18 Reversed-Phase modifier->c18 If resolution still poor

Caption: Workflow for optimizing detection and resolution of non-UV active basic amines.

G amine Basic Piperidine Nitrogen interaction Strong H-Bonding & Ion Exchange amine->interaction silica Acidic Silanol (Si-OH) on Silica silica->interaction result1 Peak Tailing & Poor Recovery interaction->result1 modifier Basic Modifier (TEA / NH4OH) masking Competitive Binding to Silanols modifier->masking masking->silica Blocks result2 Sharp Peaks & High Recovery masking->result2

Caption: Mechanism of peak tailing on silica gel and the corrective action of basic modifiers.

Quantitative Optimization Data

Comparing stationary phases and detector settings is critical for optimizing the recovery of fluorinated amines. Use the tables below to select the appropriate system for your specific scale and equipment.

Table 1: Stationary Phase & Mobile Phase Optimization Matrix

Stationary PhaseMobile Phase SystemModifier Required?Resolution / Peak ShapeRelative Cost
Bare Silica (Normal Phase) DCM / MeOHYes (1-5% TEA or 1% NH₄OH)Moderate (Prone to tailing if modifier is depleted)Low
Amine-Functionalized Silica Hexane / EtOAc or DCM / MeOHNo (Self-masking)Excellent (Sharp peaks for amines)High
C18 (Reversed-Phase) Water / AcetonitrileYes (0.1% TFA or Formic Acid)Excellent (Orthogonal selectivity for fluorinated groups)High

Table 2: ELSD Parameter Optimization for Semi-Volatile Amines

ParameterStandard Setting (Non-volatile)Optimized Setting (Semi-volatile Piperidine)Causality / Impact
Drift Tube Temperature 50 – 60 °C30 – 35 °CPrevents co-evaporation of the target compound, preserving signal intensity and mass recovery.
Carrier Gas Pressure (N₂) 2.0 bar3.0 – 3.5 barHigher pressure compensates for the lower temperature to ensure complete solvent nebulization.
Split Ratio Passive / DefaultActive (Optimized to flow rate)Maintains consistent aerosol generation across gradient changes, preventing baseline drift.

Self-Validating Experimental Protocols

Protocol: ELSD-Guided Normal Phase Purification of Basic Amines

This protocol utilizes a basic modifier to suppress silanol interactions, coupled with ELSD for fraction collection. It is designed as a self-validating system to prevent sample loss.

Step 1: Mobile Phase Preparation & Validation

  • Action: Prepare Solvent A (100% DCM) and Solvent B (10% NH₄OH in Methanol v/v)[4].

  • Causality: Premixing the NH₄OH into the polar modifier (Methanol) ensures a consistent basic environment throughout the gradient, continuously masking silanols as the solvent strength increases[5].

  • Validation Checkpoint: Run a blank gradient (0% to 20% B) with the ELSD active. If the baseline drifts >5mV, your solvents contain non-volatile impurities, or your drift tube temperature is too low for the flow rate. Do not proceed until the baseline is flat.

Step 2: Column Equilibration (Critical Step)

  • Action: Flush the bare silica column with 3 to 5 Column Volumes (CV) of 5% Solvent B in Solvent A.

  • Causality: Silica gel has a massive capacity for basic modifiers. The column must be pre-saturated with the amine modifier; otherwise, the leading edge of your target compound will be consumed by unmasked silanols, defeating the purpose of the modifier entirely.

Step 3: Detector Configuration (ELSD)

  • Action: Set the ELSD drift tube temperature to 35 °C and the nebulizer gas (N₂) pressure to 3.0 bar.

  • Causality: This low-temperature setting prevents the volatilization of the semi-volatile piperidine derivative while ensuring the highly volatile DCM/MeOH mobile phase is fully evaporated[3].

Step 4: Sample Loading

  • Action: Dissolve the crude mixture in a minimum volume of DCM. If the crude is insoluble in pure DCM, dry load it onto Celite (do not dry load onto bare silica without pre-treating the silica with base, as this will trap the amine).

Step 5: Gradient Elution & Fraction Verification

  • Action: Run a gradient from 0% to 20% Solvent B over 15 CV. Collect fractions based on the ELSD signal threshold.

  • Validation Checkpoint: Spot the first few collected fractions on a TLC plate and stain with Ninhydrin (heat to visualize)[4]. If the spot turns purple/yellow and remains tight, the amine is eluting correctly. If it streaks across multiple fractions, the column was not sufficiently pre-equilibrated with base in Step 2.

References

  • Back to Nature with Flash Chromatography | LCGC International Source: chromatographyonline.com URL:[Link]

  • Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography Source: Teledyne ISCO URL:[Link]

  • When do I need to use an ELSD with flash chromatography? Source: Biotage URL:[Link]

  • Purification Column Guide Source: MD Scientific URL:[Link]

Sources

Technical Support Center: Navigating Steric Hindrance in (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the synthetic challenges associated with (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties in achieving desired substitutions on this sterically demanding scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, its conformational flexibility and the spatial arrangement of its substituents can lead to significant synthetic challenges. The molecule of interest, (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, presents a classic case of steric hindrance, where the bulky 2,2,2-trifluoroethyl group on the nitrogen and the hydroxymethyl group at the 3-position create a crowded environment. This steric congestion can impede the approach of reagents, slow down reaction rates, and in some cases, prevent desired transformations altogether.[3][4]

The trifluoromethyl group, while offering beneficial properties such as increased metabolic stability and lipophilicity, is known to have a steric demand comparable to an ethyl group.[5][6] This, combined with the conformational preferences of the N-substituted piperidine ring, dictates the accessibility of the reactive sites.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my substitution reactions at the 3-position of the piperidine ring so sluggish or failing entirely?

A1: The primary reason is the significant steric hindrance around the 3-position. The N-trifluoroethyl group, although electronically withdrawing, is sterically bulky.[7] The piperidine ring predominantly adopts a chair conformation, and the N-substituent's size influences the ring's conformational equilibrium.[1][8] This can lead to the hydroxymethyl group at C-3 being in a sterically encumbered environment, making it difficult for incoming nucleophiles or electrophiles to access the reaction center.

Q2: I'm attempting to perform a substitution on the hydroxyl group of the methanol moiety. What are the key challenges?

A2: Direct substitution on the primary alcohol of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is challenging due to the steric shield provided by the adjacent trifluoroethyl-bearing nitrogen and the piperidine ring itself. This can hinder the formation of the necessary transition state for reactions like Mitsunobu or tosylation.

Q3: Can the electronic properties of the trifluoroethyl group also play a role in the reduced reactivity?

A3: Absolutely. The trifluoromethyl group is strongly electron-withdrawing.[5] This effect is transmitted through the nitrogen atom to the rest of the piperidine ring, potentially deactivating it towards certain types of reactions, particularly those involving nucleophilic attack on the ring itself. For substitutions at the hydroxymethyl group, this electronic effect is less direct but can influence the overall reactivity of the molecule.

Troubleshooting Guide: Overcoming Steric Barriers

When faced with low yields or failed reactions, a systematic approach to troubleshooting is essential. The following sections provide strategies to address common issues encountered during substitutions on this sterically hindered scaffold.

Problem 1: Low to no yield in a standard nucleophilic substitution at the hydroxymethyl group (e.g., tosylation, mesylation, or Mitsunobu reaction).

Root Cause Analysis:

  • Steric Blockade of the Reaction Center: The trifluoroethyl group and the piperidine ring are likely preventing the nucleophile or the reaction complex (e.g., the phosphorane in a Mitsunobu reaction) from approaching the hydroxyl group.

  • Unfavorable Reaction Conformation: The molecule may preferentially adopt a conformation where the hydroxymethyl group is not accessible for backside attack, which is crucial for SN2-type reactions.[1]

Troubleshooting Workflow:

troubleshooting_workflow start Low/No Yield in Substitution strategy1 Modify Reaction Conditions start->strategy1 strategy2 Alternative Reagents/Catalysts start->strategy2 strategy3 Substrate Modification start->strategy3 sub1_1 Increase Temperature/Pressure strategy1->sub1_1 sub1_2 Microwave Irradiation strategy1->sub1_2 sub2_1 Use Smaller, More Nucleophilic Reagents strategy2->sub2_1 sub2_2 Employ Catalysts for Hindered Substrates strategy2->sub2_2 sub3_1 Temporary Ring Opening/Closing strategy3->sub3_1 sub3_2 Use of Protecting Groups strategy3->sub3_2

Caption: Troubleshooting workflow for low-yield substitutions.

Recommended Solutions & Protocols

1. Modification of Reaction Conditions:

  • Elevated Temperature and Pressure: Increasing the thermal energy of the system can help overcome the activation energy barrier imposed by steric hindrance.[3] However, this must be done cautiously to avoid decomposition.

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to improved yields and shorter reaction times for sterically hindered substrates.[9]

2. Utilization of Alternative Reagents and Catalysts:

  • Smaller, More Potent Reagents: Consider using less bulky but highly reactive reagents. For instance, for sulfonylations, instead of tosyl chloride, try using tresyl chloride or nosyl chloride, which can be more reactive.

  • Specialized Catalysts: For coupling reactions, catalysts designed for sterically demanding substrates can be highly effective. For example, certain palladium or rhodium catalysts with bulky phosphine ligands can facilitate cross-coupling reactions even with hindered substrates.[10][11]

Protocol 1: Microwave-Assisted Mesylation of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

StepProcedure
1. Reagent Preparation In a microwave-safe vial, dissolve (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
2. Base Addition Add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (1.5 eq).
3. Mesylation Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.
4. Microwave Irradiation Seal the vial and place it in a microwave reactor. Irradiate at a controlled temperature (e.g., 80-100 °C) for short intervals (e.g., 5-10 minutes) until the reaction is complete (monitor by TLC or LC-MS).
5. Work-up Cool the reaction mixture, dilute with DCM, and wash with saturated sodium bicarbonate solution and brine.
6. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Problem 2: Difficulty in achieving C-C or C-N bond formation at the 3-position of the piperidine ring.

Root Cause Analysis:

  • Inaccessibility of the C-3 Position: Direct functionalization at C-3 is challenging due to steric hindrance from both the N-substituent and the existing C-3 substituent.

  • Electronic Deactivation: The inductive effect of the nitrogen can deactivate the C-3 position towards certain electrophilic or nucleophilic attacks.[10]

Recommended Solutions & Protocols

1. Indirect Functionalization Strategies:

  • Ring-Opening/Ring-Closing Metathesis (RCM): If the synthesis allows, a strategy involving the synthesis of an acyclic precursor followed by RCM to form the piperidine ring with the desired substituent at the 3-position can be a powerful approach.

  • Functionalization of a Precursor Ring: Consider starting with a pre-functionalized piperidine ring, for example, a 3-substituted pyridine, and then performing the N-trifluoroethylation and reduction of the pyridine ring in the later stages of the synthesis.[12]

2. Advanced Catalytic Methods:

  • C-H Activation/Functionalization: While challenging, direct C-H functionalization at the C-3 position might be achievable using specialized rhodium or palladium catalysts that can overcome the steric and electronic barriers.[10]

Protocol 2: Conceptual Approach for C-H Arylation at C-3 using a Palladium Catalyst

StepProcedure
1. Catalyst Preparation In a glovebox, prepare a solution of a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand) in an anhydrous, aprotic solvent.
2. Reagent Addition Add the (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol substrate, an aryl halide (e.g., aryl bromide or iodide), and a suitable base (e.g., Cs2CO3 or K3PO4).
3. Reaction Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for an extended period (monitor by LC-MS).
4. Work-up After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
5. Purification Purify the residue by column chromatography to isolate the C-3 arylated product.

Decision-Making Diagram for Strategy Selection:

strategy_selection start Substitution at C-3 Position Fails q1 Is direct substitution on the hydroxyl group the goal? start->q1 q2 Is C-C or C-N bond formation at the ring's C-3 the goal? q1->q2 No ans1_yes Focus on modifying conditions (Temp, Pressure, Microwave) or using smaller, more reactive reagents for the hydroxyl group. q1->ans1_yes Yes ans2_yes Consider indirect methods like functionalizing a pyridine precursor followed by reduction and N-alkylation, or explore advanced C-H activation catalysis. q2->ans2_yes Yes

Caption: A decision-making guide for selecting the appropriate synthetic strategy.

Conclusion

Overcoming the steric hindrance in substitutions involving (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol requires a multifaceted approach. By systematically evaluating and modifying reaction conditions, selecting appropriate reagents and catalysts, and considering alternative synthetic routes, researchers can successfully navigate these challenges. This guide provides a starting point for troubleshooting and optimizing your synthetic protocols. For further assistance, please do not hesitate to contact our technical support team.

References

  • Steric Hindrance: Intro to Chemistry Study Guide. Fiveable. Available from: [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available from: [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from: [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. Available from: [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv. Available from: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available from: [Link]

  • Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. Available from: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available from: [https://www.researchgate.net/publication/349405299_Recent_Advances_in_the_Synthesis_of_Piperidines_Functionalization_of_Preexisting_Ring_Systems]([Link]_ of_Piperidines_Functionalization_of_Preexisting_Ring_Systems)

  • Electrophilic Activation of [1.1.1]Propellane by Silyl-Triflates. ACS Publications. Available from: [Link]

  • A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis(trifluoromethyl)-1,3-phenylene Bisnitroxide. PMC. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available from: [Link]

  • Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. PrepChem.com. Available from: [Link]

  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. PubChem. Available from: [Link]

  • A Practical Synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. ResearchGate. Available from: [Link]

Sources

troubleshooting degradation of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this critical building block during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity of your starting material and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

Q1: I've observed a decrease in purity of my stored (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. What are the likely causes?

Degradation of this compound typically stems from two primary vulnerabilities in its structure: the primary alcohol and the tertiary amine within the piperidine ring.

  • Oxidation: The primary alcohol (-CH₂OH) is susceptible to oxidation.[1][2] Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can oxidize the alcohol first to an aldehyde and subsequently to a carboxylic acid. The tertiary amine can also be susceptible to oxidation.

  • Hygroscopicity and Hydrolysis: Piperidine derivatives can be hygroscopic, absorbing moisture from the atmosphere. While the core structure is generally stable against hydrolysis, the presence of water can facilitate other degradation reactions or affect the physical state of the material.

  • Incompatible Storage Conditions: Exposure to heat, light (UV), and reactive atmospheric components can accelerate degradation.[3][4] Furthermore, storage in incompatible containers (e.g., those with reactive surfaces or poor seals) can introduce contaminants or catalysts for degradation.

Q2: What are the potential degradation products I should be looking for?

Based on the structure, the primary degradation products are likely to be:

  • (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanal (Aldehyde): The initial product of alcohol oxidation.

  • 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid (Carboxylic Acid): The product of further oxidation of the aldehyde.[1]

  • N-oxide derivatives: Oxidation at the piperidine nitrogen is a possibility for tertiary amines.

  • Ring-opened products: Under more severe stress conditions, such as strong acid or base hydrolysis, ring-opening of the piperidine moiety could occur, though this is less common under typical storage conditions.[5]

Q3: How does the trifluoroethyl group affect the molecule's stability?

The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group has a significant impact:

  • Increased Acidity of N-H (if applicable): While this is a tertiary amine, in related secondary amines, the trifluoroethyl group would increase the acidity of the N-H bond.

  • Decreased Basicity of Nitrogen: The electron-withdrawing effect reduces the basicity of the piperidine nitrogen. This can make it less susceptible to certain acid-catalyzed degradation pathways but might influence its interaction with other molecules.

  • Potential for HF Elimination: Under harsh conditions (e.g., strong base, high heat), there is a theoretical possibility of hydrogen fluoride (HF) elimination, though this is unlikely under standard storage conditions.

Q4: What are the optimal storage conditions to minimize degradation?

To ensure long-term stability, strict adherence to optimal storage conditions is crucial.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation. Avoid freezing unless the material is in a suitable solvent, as this can cause moisture to crystallize and potentially concentrate impurities.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary oxidizing agent.[6]
Light Amber Glass Vial or Opaque ContainerProtects the compound from UV light, which can provide the energy to initiate photo-oxidative degradation.[7]
Container Tightly Sealed Borosilicate (Type I) Glass Vial with a PTFE-lined CapEnsures an inert storage surface and prevents moisture ingress and gas exchange.[8]
Purity Store only high-purity materialImpurities from synthesis can act as catalysts for degradation.
Q5: My laboratory has standard freezers (-20°C). Is this better than refrigerating?

While lower temperatures generally slow degradation, freezing aqueous solutions can be problematic. For a neat, solid compound, -20°C is acceptable. However, ensure the container is sealed before it is removed from the freezer and allowed to warm to room temperature. This prevents condensation from forming on the cold compound and introducing moisture. For routine use, refrigeration at 2-8°C is often a more practical and safer choice.

Troubleshooting Workflows

If you suspect degradation has occurred, a systematic approach is necessary to identify the problem and prevent its recurrence.

Workflow 1: Degradation Investigation

This workflow provides a logical sequence for troubleshooting the purity of your stored compound.

Caption: Logical flowchart for investigating suspected compound degradation.

Workflow 2: Potential Degradation Pathways

This diagram illustrates the most probable chemical transformations the compound may undergo due to oxidative stress.

G cluster_0 Primary Degradation Pathway cluster_1 Secondary Pathway A (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (Starting Material) B (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanal (Aldehyde Intermediate) A->B Mild Oxidation (e.g., Air, Light) D N-Oxide Derivative A->D N-Oxidation C 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid (Final Oxidation Product) B->C Further Oxidation

Caption: Chemical pathways for the oxidative degradation of the target compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.[9][10]

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a certified reference standard of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

    • Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.[10]

  • Preparation of Sample Solution:

    • Prepare a solution of the stored sample at the same concentration (1 mg/mL) in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation. The relative retention times of new peaks can give clues to their polarity (oxidation products like carboxylic acids will typically have shorter retention times in reverse-phase HPLC).

Protocol 2: Forced Degradation Study

A forced degradation study is an essential tool to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating."[11][12]

Objective: To intentionally degrade the compound under controlled stress conditions to identify likely degradation products.[4]

CAUTION: These experiments should be performed in a fume hood with appropriate personal protective equipment.

  • Acidic Hydrolysis:

    • Dissolve the compound in 1 M HCl.

    • Heat at 60°C for 24 hours.[3]

    • Cool, neutralize with 1 M NaOH, and analyze by HPLC and LC-MS.

  • Basic Hydrolysis:

    • Dissolve the compound in 1 M NaOH.

    • Heat at 60°C for 24 hours.[3]

    • Cool, neutralize with 1 M HCl, and analyze.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Stir at room temperature for 24 hours, protected from light.[11]

    • Analyze the solution by HPLC and LC-MS.

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven for 7 days.[3]

    • Dissolve the stressed solid and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

    • Analyze the solution.

By comparing the peaks generated under these stress conditions with any unexpected peaks in your stored sample, you can confirm the degradation pathway and take appropriate corrective actions.

References

  • Chang, P. S., & Robyt, J. F. (1996). Oxidation of Primary Alcohol Groups of Naturally Occurring Polysaccharides with 2,2,6,6-Tetramethyl-1-Piperidine Oxoammonium Ion. Journal of Carbohydrate Chemistry. Available at: [Link]

  • Taniguchi, S., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. Available at: [Link]

  • Al-Naiema, I. M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Sari, Y., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. Available at: [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. Available at: [Link]

  • Liu, R., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. Available at: [Link]

  • Möhrle, H., & Folttmann, H. (1988). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. Available at: [Link]

  • Bobbitt, J. M., et al. (2014). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

  • Muszalska, I., & Sobczak, A. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Analytice. (n.d.). Piperidine - analysis. Analytice. Available at: [Link]

  • Schmid, C. R., & Cortés, D. A. (1986). Mechanism of the oxidation of alcohols by 2,2,6,6-tetramethylpiperidine nitrosonium cation. Tetrahedron Letters. Available at: [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • University of York. (n.d.). Safe Storage of Chemicals. Department of Biology, University of York. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Patel, Y., & Shah, N. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • University of Reading. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office, University of Reading. Available at: [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Safety Office, University of Waterloo. Available at: [Link]

  • University of Windsor. (n.d.). Practices for Proper Chemical Storage. Chemical Control Centre, University of Windsor. Available at: [Link]

  • REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines. REDA Safe. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for the Oxidation of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective oxidation of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this substrate and aiming to synthesize the corresponding aldehyde, a critical intermediate for further molecular elaboration. This document provides in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting, ensuring both scientific accuracy and practical applicability.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[1] However, when the substrate contains other potentially reactive functional groups, such as the tertiary amine in the piperidine ring, achieving high selectivity and yield can be challenging. The piperidine nitrogen can be susceptible to oxidation itself, forming N-oxides, or its basicity can interfere with certain reagents.[2] This guide will help you navigate these challenges to select the optimal catalytic system for your specific experimental needs.

Frequently Asked Questions (FAQs): Catalyst & Method Selection

This section addresses high-level strategic questions to guide your choice of an oxidation method.

Q1: What are the most reliable methods for oxidizing (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol to its aldehyde?

A1: For this specific transformation, which involves a primary alcohol with a nearby tertiary amine, the most reliable methods are those known for their mildness and high chemoselectivity. The leading candidates fall into three main categories:

  • Hypervalent Iodine Reagents: Specifically, the Dess-Martin Periodinane (DMP) is an excellent choice due to its mild, neutral conditions and broad functional group tolerance.[3][4]

  • Activated DMSO Oxidations: The Parikh-Doering oxidation, which uses the SO₃•pyridine complex, is highly effective and avoids the cryogenic temperatures required for a Swern oxidation.[5] The Swern oxidation is also a powerful option, especially for sterically hindered alcohols, but requires strict temperature control at -78 °C.[6][7]

  • TEMPO-Catalyzed Oxidations: Methods using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (PhI(OAc)₂) are very efficient for primary alcohols.[1][8]

Q2: I'm working on a small, exploratory scale (<100 mg). Which method offers the quickest and most reliable results?

A2: For small-scale synthesis where reliability and ease of setup are paramount, the Dess-Martin Periodinane (DMP) oxidation is highly recommended.[9] It is performed at room temperature, is typically complete within a few hours, and the workup is straightforward.[3][4] Its high chemoselectivity minimizes the risk of side reactions involving the piperidine nitrogen.

Q3: We need to scale up this reaction to multi-gram or kilogram quantities. What are the most cost-effective and practical methods?

A3: For large-scale synthesis, reagent cost and operational safety become critical.

  • TEMPO/Bleach (Anelli-Montanari) Oxidation: This is often the most cost-effective method. It uses catalytic amounts of TEMPO and KBr with inexpensive household bleach (NaOCl) as the stoichiometric oxidant.[8] The reaction is fast and efficient. However, careful control of pH and temperature is necessary to maintain selectivity and safety.

  • Parikh-Doering Oxidation: This method is also highly scalable. The SO₃•pyridine complex is commercially available and stable, and the reaction can be run at a convenient 0 °C to room temperature, avoiding the need for specialized cryogenic equipment.[5][10]

Q4: How does the basic piperidine nitrogen affect the choice of oxidant?

A4: The piperidine nitrogen is a key consideration. Its basicity can neutralize acidic reagents or byproducts, and the nitrogen lone pair is susceptible to oxidation.

  • Under strongly acidic conditions (e.g., Jones Oxidation), the piperidine nitrogen would be protonated, which could complicate the reaction or lead to unwanted side products.

  • Methods that run under neutral or slightly basic conditions are preferred. DMP oxidation is nearly neutral, though it produces acetic acid as a byproduct, which can be buffered with pyridine or sodium bicarbonate.[9][11] The Parikh-Doering oxidation is run in the presence of a hindered base like triethylamine, making the environment basic.[5] TEMPO oxidations are typically run under buffered, slightly basic conditions (pH 9-10).[8]

Q5: Will the trifluoroethyl group on the piperidine nitrogen influence the reaction?

A5: The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group will decrease the basicity and nucleophilicity of the piperidine nitrogen. This is advantageous, as it reduces the likelihood of the nitrogen interfering with the oxidation chemistry, such as reacting with the oxidant or catalyzing side reactions. It makes the substrate more robust and compatible with a wider range of oxidative conditions compared to a simple N-alkyl piperidine.

Comparative Summary of Recommended Oxidation Methods
FeatureDess-Martin Periodinane (DMP)Swern OxidationParikh-Doering OxidationTEMPO (Anelli-Montanari)
Primary Reagents DMP in CH₂Cl₂DMSO, (COCl)₂, Et₃NDMSO, SO₃•Py, Et₃NTEMPO (cat.), KBr (cat.), NaOCl
Temperature Room Temperature-78 °C0 °C to Room Temperature0 °C to 5 °C
Pros Very mild, high yield, excellent functional group tolerance, easy setup.[4]Excellent for hindered alcohols, generally high yields.[12][13]Milder temps than Swern, operationally simple, good for acid-sensitive substrates.[5]Catalytic, inexpensive reagents, scalable.[8]
Cons Stoichiometric, expensive for large scale, potentially explosive reagent.[9]Requires cryogenic temps, produces foul-smelling Me₂S, strict anhydrous conditions needed.[6][7]Requires strictly anhydrous conditions, can require excess reagents.[5]Requires careful pH and temperature control, potential for halogenated byproducts.
Best For Small-scale, rapid synthesis, complex molecules.Sterically hindered substrates, when other methods fail.General purpose, scalable, acid-sensitive substrates.Large-scale, cost-driven synthesis.

Troubleshooting Guide

Even with the best-laid plans, experiments can encounter issues. This section provides a logical framework for diagnosing and solving common problems.

Problem: Low or Incomplete Conversion of Starting Material

  • Q: My TLC plate shows a large amount of starting alcohol remaining after the recommended reaction time. What went wrong?

    • A: Possible Cause 1: Reagent Quality. Many oxidation reagents are moisture-sensitive. DMP can decompose upon storage, and the SO₃•pyridine complex for the Parikh-Doering oxidation is highly hygroscopic.

      • Solution: Use freshly opened or properly stored reagents. For activated DMSO methods, ensure all solvents and glassware are scrupulously dry.[14]

    • A: Possible Cause 2: Insufficient Reagent. Ensure you have calculated the molar equivalents correctly. For some substrates, a larger excess of the oxidant may be required.

      • Solution: Perform a small-scale trial with a higher loading of the oxidant (e.g., increase from 1.2 to 1.5 or 2.0 equivalents).

    • A: Possible Cause 3: Incorrect Temperature. This is especially critical for Swern oxidations. If the temperature rises prematurely, the active electrophile (chlorosulfonium salt) can decompose before it reacts with the alcohol.[6]

      • Solution: Use a properly insulated bath (e.g., dry ice/acetone) and monitor the internal reaction temperature, not just the bath temperature. Add reagents slowly to control any exotherms.

Problem: Formation of Significant Byproducts

  • Q: My crude NMR shows multiple new products, and my yield of the desired aldehyde is low. What are these impurities?

    • A: Possible Cause 1: Over-oxidation. The primary alcohol has been oxidized past the aldehyde stage to the carboxylic acid. This is more common with powerful oxidants or if water is present.[15][16]

      • Solution: Ensure strictly anhydrous conditions. If using a method like DMP, which produces acetic acid, consider adding a non-nucleophilic base like pyridine to buffer the reaction.[9] Reduce reaction time and monitor carefully by TLC to quench the reaction as soon as the starting material is consumed.

    • A: Possible Cause 2: Piperidine N-Oxide Formation. The tertiary amine may have been oxidized. This can happen with less selective oxidants.

      • Solution: Switch to a more chemoselective method like DMP or Parikh-Doering. The electron-withdrawing trifluoroethyl group should already minimize this, but if it persists, a different strategy may be needed.

    • A: Possible Cause 3: Hemiacetal/Ester Formation. The product aldehyde can react with the unreacted starting alcohol to form a hemiacetal, which can then be oxidized to an ester byproduct.[17]

      • Solution: This is often addressed by ensuring a slight excess of the oxidant to consume the starting alcohol quickly. Slower addition of the alcohol to the oxidant solution can sometimes help.

Problem: Difficult Reaction Workup and Product Isolation

  • Q: I'm struggling to isolate my product. The workup is forming an emulsion, or I can't get rid of the reagent byproducts.

    • A: Possible Cause: Emulsions. The basic piperidine moiety can lead to emulsions during aqueous extraction.

      • Solution: Use brine (saturated aq. NaCl) instead of deionized water for washes. Adjusting the pH of the aqueous layer can also help break up emulsions.

    • A: Possible Cause: Persistent Byproducts. DMP oxidation leaves behind iodine-containing byproducts. Activated DMSO oxidations produce dimethyl sulfide.

      • Solution (for DMP): The workup should include a wash with a reducing agent like saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess DMP and convert iodine byproducts into water-soluble salts.[11]

      • Solution (for DMSO methods): The volatile and odorous dimethyl sulfide is best removed under reduced pressure (rotary evaporation). All operations should be conducted in a well-ventilated fume hood.[7]

Visualizing the Process

General Oxidation Pathway

This diagram illustrates the desired transformation and the common over-oxidation side reaction.

G cluster_main Desired Reaction cluster_side Potential Side Reaction A (...)-CH2OH (Starting Alcohol) B (...)-CHO (Target Aldehyde) A->B Selective Oxidation (e.g., DMP, Swern, TEMPO) C (...)-COOH (Carboxylic Acid) B->C Over-oxidation (Excess oxidant, H₂O present)

Caption: Desired vs. undesired oxidation pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

G start Reaction Complete? check_sm Check Starting Material (SM) by TLC/LCMS start->check_sm Yes low_conv Low Conversion? start->low_conv No check_sm->low_conv check_reagents 1. Use fresh, anhydrous reagents. 2. Increase oxidant equivalents. 3. Verify temperature control. low_conv->check_reagents Yes workup Proceed to Workup low_conv->workup No check_purity Check Crude Purity by NMR/LCMS workup->check_purity low_purity Low Purity? check_purity->low_purity purify Purify via Chromatography low_purity->purify No over_oxid Over-oxidation to Acid? (Check for -COOH signals) low_purity->over_oxid Yes other_byprod Other Byproducts? (e.g., N-Oxide) over_oxid->other_byprod No fix_over_oxid 1. Reduce reaction time. 2. Ensure anhydrous conditions. 3. Use buffer if necessary. over_oxid->fix_over_oxid Yes other_byprod->purify No fix_other 1. Switch to more selective oxidant (e.g., DMP). 2. Optimize temperature. other_byprod->fix_other Yes

Caption: A decision tree for troubleshooting oxidation reactions.

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is ideal for small to medium-scale synthesis.

  • Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (1.0 equiv).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 to 1.5 equiv) to the stirred solution in one portion at room temperature.[4] If your downstream steps are acid-sensitive, add 2-3 equivalents of dry pyridine or 4 equivalents of sodium bicarbonate as a buffer.[9]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting alcohol is no longer visible. The reaction is typically complete in 1-4 hours.

  • Quenching and Workup:

    • Dilute the reaction mixture with an equal volume of diethyl ether.

    • Slowly pour the mixture into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1:1 ratio, ~10 volumes).[11]

    • Stir for 15-20 minutes until both layers are clear.

  • Extraction and Isolation:

    • Separate the layers in a separatory funnel.

    • Extract the aqueous layer two more times with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: Parikh-Doering Oxidation

This protocol is operationally simple and avoids cryogenic temperatures.[5]

  • Preparation: To a dry, nitrogen-flushed three-neck flask equipped with a magnetic stir bar and a thermometer, add the starting alcohol (1.0 equiv), anhydrous dimethyl sulfoxide (DMSO), and triethylamine (Et₃N, 3.0-5.0 equiv). Use enough DMSO to make a 0.2-0.5 M solution.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activator Addition: In a separate dry flask, dissolve the sulfur trioxide pyridine complex (SO₃•Py, 1.5-3.0 equiv) in anhydrous DMSO.

  • Reaction: Add the SO₃•Py solution dropwise to the alcohol solution via a syringe or dropping funnel, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C or allow it to warm to room temperature. Monitor by TLC until completion (typically 1-3 hours).

  • Workup and Isolation:

    • Quench the reaction by slowly adding cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers, wash sequentially with 5% HCl (to remove Et₃N), water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: TEMPO-Catalyzed (Anelli-Montanari) Oxidation

This protocol is excellent for cost-effective, large-scale reactions.[8]

  • Preparation: In a flask equipped with vigorous mechanical stirring, dissolve the starting alcohol (1.0 equiv) in CH₂Cl₂. Add an aqueous solution of potassium bromide (KBr, 0.1 equiv).

  • Catalyst Addition: Add TEMPO (0.01 equiv) to the biphasic mixture.

  • Oxidant Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, 1.2 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv). Adjust the pH of this solution to be between 9 and 10 using 1M HCl or 1M NaOH if necessary.

  • Reaction: Cool the alcohol solution to 0 °C. Slowly add the basic NaOCl solution dropwise, maintaining the internal temperature below 5 °C. A characteristic orange color may be observed.

  • Reaction Monitoring: The reaction is often very fast (15-60 minutes). Monitor by TLC. The disappearance of the orange color often indicates reaction completion.

  • Workup and Isolation:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate.

    • Separate the organic layer.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Analytical Methods for Reaction Monitoring
  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50) is a good starting point. The aldehyde product will be less polar than the alcohol starting material and should have a higher Rf value.

    • Visualization: Use a UV lamp (if the compound is UV active) and stain with potassium permanganate (KMnO₄). Alcohols and aldehydes will both appear as yellow/brown spots on a purple background.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign of success is the disappearance of the alcohol's -CH₂OH protons (typically a multiplet around 3.5-4.0 ppm) and the appearance of a new aldehyde proton (-CHO) signal, which is a very characteristic downfield singlet or triplet between 9 and 10 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This can confirm conversion and identify potential byproducts by their mass-to-charge ratio.

References
  • BenchChem. (2025).
  • Wikipedia. Parikh–Doering oxidation. [Link]

  • ACS Publications. (2017). Deactivation of Supported Pt Catalysts during Alcohol Oxidation Elucidated by Spectroscopic and Kinetic Analyses. [Link]

  • Chem-Station. (2014). TEMPO Oxidation. [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. [Link]

  • PMC. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]

  • MDPI. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chem-Station. (2014). Dess-Martin Oxidation. [Link]

  • Organic Syntheses. OXIDATION OF A 1º ALCOHOL USING DESS-MARTIN-PERIODINANE. [Link]

  • YouTube. (2025). Parikh-Doering oxidation. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • University of Illinois Chicago. DMSO Oxidation. [Link]

  • BenchChem. (2025).
  • ACS Publications. Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. [Link]

  • ACS Publications. Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • University of Bristol. Oxidation Reactions. [Link]

  • Saskoer. Oxidation of Alcohols via Elimination. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

Sources

Technical Support Center: Troubleshooting the Scale-Up of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a critical, high-value building block in the synthesis of modern CGRP receptor antagonists (e.g., Ubrogepant, Atogepant)[1]. Scaling up its synthesis—typically via the direct N-alkylation of piperidin-3-ylmethanol with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate)—presents unique chemoselectivity and thermal hazards.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help drug development professionals and process chemists navigate the mechanistic pitfalls of this specific scale-up.

Part 1: Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: During the N-alkylation of piperidin-3-ylmethanol with 2,2,2-trifluoroethyl triflate, I am observing significant O-alkylation (ether formation). How can I favor N-alkylation? A1: The primary alcohol in piperidin-3-ylmethanol is a potent nucleophile. While the secondary amine is inherently more nucleophilic, the use of strong inorganic bases (like NaH, KOtBu, or even excess K2CO3) can deprotonate the hydroxyl group, leading to competitive O-alkylation[2]. Causality & Solution: Switch to a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA)[3]. DIPEA acts strictly as an acid scavenger for the generated triflic acid without ionizing the hydroxyl group (pKa ~16). If O-alkylation persists >5% during scale-up, consider temporary O-protection (e.g., using a TMS or acetate group) prior to trifluoroethylation, though this adds synthetic steps.

Q2: My reaction stalls at 60% conversion, and I detect the formation of a gaseous byproduct. What is happening to my trifluoroethylating agent? A2: You are likely observing the base-mediated elimination of 2,2,2-trifluoroethyl triflate. Under strongly basic conditions or elevated temperatures, the triflate undergoes an E2 elimination to yield 1,1-difluoroethylene (gas) and hydrogen fluoride/triflic acid[4]. Causality & Solution: The strongly electron-withdrawing CF3 group makes the adjacent methylene protons highly acidic. To prevent this elimination, maintain the reaction temperature strictly between 40–50 °C and utilize a continuous slow-dosing strategy for the triflate over 2–4 hours. Never add the full stoichiometric amount of base and electrophile upfront.

Q3: My reaction stalls immediately upon adding the trifluoroethyl triflate, and the pH drops sharply. Why? A3: 2,2,2-Trifluoroethyl triflate is highly moisture-sensitive. If the reagent has hydrolyzed during storage, it generates trifluoromethanesulfonic acid (TfOH)[4]. Causality & Solution: This strong acid immediately protonates the secondary amine of piperidin-3-ylmethanol, rendering it non-nucleophilic and stalling the reaction. Always titrate or perform quantitative NMR (qNMR) on your triflate batch before scale-up. Ensure the reactor and solvent (THF) are strictly anhydrous (Karl Fischer < 100 ppm).

Q4: I am trying a reductive amination route using trifluoroacetaldehyde to avoid alkylating agents, but I'm getting complex mixtures. Why? A4: Reductive trifluoroethylation using trifluoroacetaldehyde (or its hemiacetal) and a silane/borohydride reductant is an excellent alternative to direct alkylation[5]. However, the intermediate iminium ion is highly reactive. If the reduction rate is slower than the condensation rate, side reactions including aminal formation or disproportionation occur. Causality & Solution: Ensure the reducing agent (e.g., NaBH(OAc)3 or PhSiH3) is present in slight excess and added portion-wise. Maintaining a slightly acidic pH accelerates the reduction of the iminium species, trapping the desired N-trifluoroethyl product before side reactions occur[6].

Part 2: Mechanistic Visualization

The following diagram maps the competing pathways during the direct alkylation of piperidin-3-ylmethanol. Understanding these vectors is critical for establishing your control strategy.

G SM Piperidin-3-ylmethanol + CF3CH2OTf Desired Desired N-Alkylation (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol SM->Desired Mild Base (DIPEA) Temp < 50°C SM->Desired Side1 O-Alkylation (Ether Formation) SM->Side1 Strong Base (e.g., NaH) Hydroxyl Deprotonation Side2 N,O-Bis-Alkylation (Over-reaction) SM->Side2 Excess Reagent Extended Time Side3 Reagent Elimination (CF2=CH2 + TfOH) SM->Side3 High Temp / Strong Base Desired->Side2

Reaction pathways and side reactions in the trifluoroethylation of piperidin-3-ylmethanol.

Part 3: Quantitative Data & Strategy Comparison

When designing your scale-up route, selecting the right trifluoroethylation strategy dictates the downstream purification burden.

Table 1: Comparison of Trifluoroethylation Strategies for Piperidin-3-ylmethanol

Alkylation StrategyReagentPrimary Side Reaction RiskExotherm RiskScale-up Suitability
Direct N-Alkylation 2,2,2-Trifluoroethyl triflateO-Alkylation, Reagent EliminationHigh (requires slow dosing)Excellent (Industry Standard)
Direct N-Alkylation 2,2,2-Trifluoroethyl iodideUnreacted SM (Sluggish kinetics)LowModerate (Requires high temp)
Reductive Amination Trifluoroacetaldehyde + PhSiH3Over-reduction, Aminal formationModerateGood (Avoids alkylating agents)

Part 4: Self-Validating Experimental Protocol

Optimized N-Trifluoroethylation Protocol (100 g Scale) Objective: Maximize N-alkylation while suppressing O-alkylation and reagent elimination via controlled dosing and acid scavenging.

1. Reactor Preparation & Validation:

  • Purge a 2 L jacketed glass reactor with N2.

  • Charge piperidin-3-ylmethanol (100 g, 0.87 mol, 1.0 equiv) and anhydrous THF (800 mL).

  • Validation Check: Sample the mixture for Karl Fischer titration. Proceed only if water content is <100 ppm to prevent triflate hydrolysis.

2. Base Addition:

  • Add N,N-Diisopropylethylamine (DIPEA) (135 g, 1.04 mol, 1.2 equiv)[3].

  • Causality: DIPEA acts as an acid sponge for the triflic acid byproduct without deprotonating the primary alcohol, thus preventing O-alkylation.

3. Temperature Control:

  • Adjust the reactor jacket to maintain the internal temperature strictly at 40 °C.

4. Reagent Dosing:

  • Charge 2,2,2-trifluoroethyl trifluoromethanesulfonate (222 g, 0.95 mol, 1.1 equiv) into a dropping funnel. Dose dropwise over 3 hours.

  • Causality: Slow dosing prevents the accumulation of unreacted triflate, mitigating the risk of a sudden thermal runaway and minimizing base-mediated E2 elimination of the reagent.

5. In-Process Control (IPC):

  • After 4 hours, sample the reaction and analyze via GC-MS or LC-MS.

  • Self-Validation: The reaction is deemed complete when the piperidin-3-ylmethanol peak is <2% AUC. If >2%, add an additional 0.05 equiv of triflate and stir for 1 hour.

6. Quench & Workup:

  • Cool the reactor to 10 °C. Slowly quench by adding 500 mL of saturated aqueous NaHCO3.

  • Extract with ethyl acetate (2 x 500 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

References

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine (nih.gov) - 1

  • WO2019211463A1 - Novel compounds (google.com) - 3

  • CuOTf(Tol)1/2-Catalyzed O-Trifluoroethylation of Alcohols with 2,2,2-Trifluorodiazoethane (acs.org) - 2

  • Synthesis of aryl trifluoroethyl ethers (mtak.hu) - 4

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid (researchgate.net) - 5

  • 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL - Benchchem (benchchem.com) - 6

Sources

Validation & Comparative

Strategic Fluorination in Lead Optimization: A Comparative Guide on (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and pharmacokinetic optimization, I frequently encounter scaffolds where the intrinsic basicity of a secondary or tertiary amine becomes a developmental bottleneck. High basicity often leads to poor passive membrane permeability, high volume of distribution, and susceptibility to oxidative metabolism.

This guide provides an in-depth, objective comparison between (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol and its non-fluorinated analog, (1-ethylpiperidin-3-yl)methanol . By analyzing the causality behind the physicochemical shifts induced by the 2,2,2-trifluoroethyl moiety, researchers can better utilize this functional group to rescue failing chemotypes and optimize drug-like properties.

Mechanistic Rationale: The Impact of the 2,2,2-Trifluoroethyl Group

The substitution of a standard alkyl group (like an ethyl group) with a 2,2,2-trifluoroethyl group on a piperidine nitrogen fundamentally alters the molecule's electronic and steric profile. The 3-hydroxymethyl group remains constant in this comparison, serving as a vital hydrogen-bond donor/acceptor for target engagement.

A. Attenuation of Basicity (pKa Shift)

The most profound effect of the 2,2,2-trifluoroethyl group is the modulation of the amine's pKa[1]. Fluorine is the most electronegative element; three fluorine atoms exert a massive electron-withdrawing inductive effect (-I) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, stabilizing the neutral amine and destabilizing the protonated ammonium state. While an N-ethylpiperidine typically exhibits a pKa of ~10.0–10.5, the N-(2,2,2-trifluoroethyl) analog experiences a pKa drop of approximately 3.5 to 4.5 units, bringing it to ~6.0–6.5.

B. Enhancement of Lipophilicity and Permeability

According to the Henderson-Hasselbalch equation, an amine with a pKa of 10.4 is >99.9% ionized at physiological pH (7.4). This high charge density restricts passive diffusion across lipid bilayers. Conversely, lowering the pKa to 6.2 means the molecule is predominantly neutral (~94%) at pH 7.4. This drastically increases the distribution coefficient ( LogD7.4​ ), enhancing passive Caco-2 and Blood-Brain Barrier (BBB) permeability without unnecessarily increasing the intrinsic lipophilicity ( LogP ) to toxic levels[2].

C. Metabolic Shielding (Cytochrome P450 Resistance)

N-dealkylation by CYP450 enzymes is a primary clearance pathway for alkylamines. The mechanism requires initial electron transfer or hydrogen atom abstraction at the α -carbon. The strongly electron-withdrawing CF3​ group increases the oxidation potential of the adjacent CH2​ group, effectively destabilizing the transition state required for CYP-mediated oxidation. Furthermore, the CF3​ group provides steric bulk (roughly equivalent to an isopropyl group) that physically shields the α -protons, resulting in significantly extended metabolic half-lives[3].

Comparative Data Summary

The following table synthesizes the quantitative performance metrics of the fluorinated versus non-fluorinated piperidine analogs, based on established structure-property relationships in medicinal chemistry.

Property / Metric(1-Ethylpiperidin-3-yl)methanol (Non-Fluorinated)(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (Fluorinated)Causality / Impact on Drug Design
Calculated pKa (Amine) ~ 10.4~ 6.2Inductive withdrawal by CF3​ reduces basicity.
Ionization at pH 7.4 > 99.9% Cationic~ 5.9% Cationic (Mostly Neutral)Dictates solubility and membrane interaction.
Estimated LogD7.4​ ~ 0.2~ 1.8Higher neutral fraction drives lipophilicity at physiological pH.
Caco-2 Permeability ( Papp​ ) Low ( <5×10−6 cm/s)High ( >20×10−6 cm/s)Neutral species readily crosses lipid bilayers via passive diffusion.
HLM Intrinsic Clearance High (Rapid N-dealkylation)Low (Stable to N-dealkylation) CF3​ electronically and sterically shields the α -carbon from CYP450.

Workflow & Property Relationship Diagram

The following diagram illustrates the divergent physicochemical and metabolic pathways resulting from the choice of N-substitution on the piperidine scaffold.

G Piperidine Piperidine-3-methanol Scaffold (Position 1 Substitution) Ethyl N-Ethyl Analog (Non-Fluorinated) Piperidine->Ethyl Trifluoroethyl N-(2,2,2-Trifluoroethyl) Analog (Fluorinated) Piperidine->Trifluoroethyl pKa_High High pKa (~10.4) >99% Ionized at pH 7.4 Ethyl->pKa_High Metab_Poor Susceptible to CYP450 N-Dealkylation Ethyl->Metab_Poor pKa_Low Lower pKa (~6.2) Mostly Neutral at pH 7.4 Trifluoroethyl->pKa_Low Metab_Good Resistant to CYP450 Oxidative Shielding Trifluoroethyl->Metab_Good Perm_Poor Low Passive Permeability (Efflux Susceptible) pKa_High->Perm_Poor Perm_Good High Passive Permeability (Enhanced Bioavailability) pKa_Low->Perm_Good

Physicochemical and metabolic divergence of N-ethyl vs. N-(2,2,2-trifluoroethyl) piperidines.

Experimental Validation Protocols

To ensure scientific trustworthiness, the properties described above must be validated through robust, self-validating experimental systems. Below are the step-by-step methodologies required to benchmark these analogs.

Protocol 1: Potentiometric pKa Determination

Because the basicity shift is the primary driver of the compound's improved profile, accurate pKa measurement is critical.

  • Preparation: Prepare a 1.0 mM solution of the test compound in 0.15 M aqueous KCl (to maintain constant ionic strength). Note: If the fluorinated analog exhibits poor aqueous solubility, prepare solutions in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration Setup: Use an automated potentiometric titrator equipped with a glass pH electrode. Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C.

  • Acidification: Lower the pH of the sample solution to ~2.0 using standardized 0.5 M HCl to ensure the piperidine nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) up to pH 12.0.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Bjerrum plot method. If cosolvents were used, plot the apparent pKa vs. the mole fraction of methanol and use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay validates the metabolic shielding provided by the CF3​ group against N-dealkylation.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg protein/mL) and the test compound (final concentration 1 μ M) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 μ L aliquot and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation Controls: Run parallel incubations without NADPH (to check for non-CYP degradation) and with a known high-clearance reference compound (e.g., Verapamil) to validate microsomal activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/microsomal protein concentration .

Conclusion

The incorporation of a 2,2,2-trifluoroethyl group onto the piperidine nitrogen of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is not merely a structural novelty; it is a calculated physicochemical intervention. By drastically lowering the pKa, this modification shifts the molecule into a predominantly neutral state at physiological pH, thereby unlocking superior passive permeability. Concurrently, the electron-withdrawing and steric properties of the CF3​ moiety protect the α -carbon, shutting down CYP-mediated N-dealkylation. For drug development professionals facing clearance or permeability hurdles with aliphatic amines, this fluorination strategy offers a highly reliable optimization vector.

References

  • Importance of Fluorine in Benzazole Compounds - MDPI. The Role of Fluorine in Medicinal Chemistry.
  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research - LMU. Effects of Fluorination on Amine pKa.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Lipophilicity and pKa Modulation.
  • Hit-to-lead studies for the antimalarial tetrahydroisoquinolone carboxanilides - SciSpace. Metabolic Stability of the N-2,2,2-trifluoroethyl Substituent.

Sources

Overcoming C18 Limitations: HPLC Method Validation for (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Fluorinated Piperidines

As pharmaceutical pipelines increasingly incorporate fluorinated pharmacophores to improve metabolic stability and lipophilicity, analytical scientists face unique chromatographic challenges. (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a prime example of a complex intermediate. It features two highly distinct functional moieties:

  • A basic piperidine nitrogen (pKa ~9.0): Prone to severe peak tailing on traditional silica-based columns due to secondary interactions with unreacted surface silanols.

  • A strongly electronegative trifluoroethyl group: Creates a powerful localized dipole moment but lacks the extended hydrophobicity needed for strong retention on standard alkyl phases.

When developing a purity assay for this compound, relying on a default C18 column often leads to co-elution of structurally similar impurities (e.g., des-fluoro or positional isomers) and poor peak symmetry. To establish a robust, stability-indicating method, we must look beyond dispersive hydrophobic interactions and select a stationary phase engineered for orthogonal selectivity.

Mechanistic Comparison: C18 vs. HILIC vs. PFP

To objectively determine the best stationary phase, we evaluated three distinct column chemistries. The causality behind our final selection lies in the fundamental intermolecular forces governing retention.

  • C18 (Alkyl Phase): Standard C18 columns rely almost entirely on hydrophobic dispersive forces. Because our target compound is highly polar and basic, it elutes near the void volume under reversed-phase conditions. Furthermore, C18 lacks the specific selectivity required to resolve fluorinated impurities from the main peak.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): While HILIC excels at retaining polar basic compounds, it struggles to differentiate subtle changes in the fluorinated aliphatic chain, leading to poor resolution of critical impurity pairs.

  • PFP (Pentafluorophenyl Phase): The PFP column provides a multi-modal retention mechanism. As demonstrated in recent chromatographic studies, PFP phases offer enhanced dipole-dipole, π

    π , and ion-exchange interactions compared to traditional alkyl phases[1]. The five fluorine atoms on the stationary phase create a rigid, electron-deficient ring that interacts strongly with the trifluoroethyl group of our analyte via dipole-dipole and shape selectivity. Additionally, PFP columns exhibit unique ion-exchange properties that provide superior retention and peak shape for basic amines at low pH[2].

MethodDev A Target Analysis: (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol BB BB A->BB B Stationary Phase Screening C2 PFP (Pentafluorophenyl) Dipole, π-π, & Ion-Exchange B->C2 C3 HILIC Phase Polar retention B->C3 C1 C18 Alkyl Phase Hydrophobic interactions only D1 Poor retention of polar amine Co-elution of fluorinated isomers C1->D1 D2 Optimal selectivity & peak shape Strong retention of basic moiety C2->D2 E Method Optimization (pH 3.0 Buffer, Gradient) D2->E F ICH Q2(R2) Validation E->F BB->C1

Workflow for stationary phase selection and validation of fluorinated piperidine derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, guaranteeing that the chromatographic environment is fit for purpose.

Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The piperidine nitrogen has a pKa of ~9.0. At pH 3.0, the molecule is fully protonated, preventing variable ionization states. This low pH also suppresses surface silanol ionization on the silica support, eliminating peak tailing while maximizing the PFP column's ion-exchange retention mechanism[1].

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% 5% B (Re-equilibration for 3 mins)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

    • Causality: The target compound lacks extended aromatic conjugation. The piperidine ring and aliphatic hydroxyl/trifluoroethyl groups only exhibit significant absorbance in the low-UV range.

Step-by-Step Execution & Self-Validation (SST)
  • Preparation of Blank: Inject a 90:10 (Water:Acetonitrile) diluent blank to confirm no baseline interference at the retention time of the analyte.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST): Inject the standard solution 5 consecutive times.

    • Acceptance Criteria:

      • Retention Time %RSD 0.5%

      • Peak Area %RSD 1.0%

      • USP Tailing Factor 1.5

      • Theoretical Plates (N) 5,000

    • Logic: If the SST fails, the system is not equilibrated, or the column chemistry is compromised. Do not proceed until SST passes.

  • Sample Analysis: Inject samples in duplicate, bracketing with standard injections every 10 samples to verify ongoing system stability.

ICH Q2(R2) Method Validation Data

The method was rigorously validated according to the recently updated ICH Q2(R2) guidelines (effective June 2024), which provide the global framework for ensuring the reliability of analytical procedures[3][4]. The validation focused on demonstrating that the method is fit for its intended purpose: quantifying the purity of the active intermediate.

Table 1: Linearity and Range

Linearity was assessed by preparing standard solutions at six concentration levels ranging from 25% to 150% of the nominal working concentration (1.0 mg/mL).

ParameterResultICH Q2(R2) Acceptance Criteria
Range 0.25 - 1.50 mg/mLMust cover 80-120% of test concentration
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept (% of 100% response) 0.8% 2.0%
Residual Sum of Squares 0.042Minimize variance
Table 2: Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix containing known impurities at three levels (50%, 100%, and 150%), prepared in triplicate.

Spike LevelMean Recovery (%)% RSD (n=3)ICH Q2(R2) Acceptance Criteria
50% (0.5 mg/mL) 99.4%0.7%98.0% - 102.0%
100% (1.0 mg/mL) 100.2%0.5%98.0% - 102.0%
150% (1.5 mg/mL) 99.8%0.6%98.0% - 102.0%
Table 3: Precision (Repeatability & Intermediate Precision)

System precision was evaluated by six independent sample preparations analyzed on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

Precision TypeMean Purity (%)% RSD (n=6)ICH Q2(R2) Acceptance Criteria
Repeatability (Intra-day) 99.65%0.42% 1.0%
Intermediate (Inter-day) 99.61%0.58% 1.5%
Table 4: Robustness

To prove the method's resilience against minor, deliberate variations in chromatographic parameters, a robustness study was conducted.

Parameter VariedVariationUSP Tailing Factor% RSD of Peak AreaStatus
Flow Rate ± 0.1 mL/min1.12 - 1.180.6%Pass
Column Temperature ± 5 °C1.10 - 1.200.8%Pass
Buffer pH ± 0.2 units1.15 - 1.250.9%Pass

Conclusion & Best Practices

Testing the purity of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol requires an analytical strategy that respects the molecule's unique physiochemical properties. By abandoning the default C18 approach and utilizing a Pentafluorophenyl (PFP) stationary phase, we successfully harnessed dipole-dipole and ion-exchange interactions to achieve baseline resolution of fluorinated impurities and excellent peak symmetry for the basic piperidine moiety.

Coupled with a low-pH ammonium formate buffer and validated strictly against ICH Q2(R2) standards[3], this self-validating protocol ensures high-fidelity data generation suitable for regulatory submissions and late-stage drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International.[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Analysis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Methodological Comparison (ESI-LC-MS/MS vs. EI-GC-MS), and Mechanistic Fragmentation Causality.

Executive Summary

For drug development professionals, the precise structural elucidation of fluorinated piperidine derivatives is a critical analytical challenge. The molecule (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (Chemical Formula: C8H14F3NO, Exact Mass: 197.1027 Da) presents a unique structural motif: a basic piperidine ring substituted with a highly electron-withdrawing 2,2,2-trifluoroethyl group and a polar hydroxymethyl group.

This guide objectively compares the two premier analytical platforms for characterizing this molecule: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By understanding the causality behind the fragmentation patterns on each platform, researchers can select the optimal method for metabolite identification, impurity profiling, and pharmacokinetic quantification.

Mechanistic Grounding & Fragmentation Causality

The fragmentation of piperidine derivatives is heavily influenced by the nature and position of the substituents on the piperidine ring[1]. The analytical platform chosen fundamentally alters the ionization mechanism, leading to divergent but complementary fragmentation pathways.

The Impact of the Trifluoroethyl Group

Under Electron Ionization (EI) , fragmentation is typically initiated by the ionization of the nitrogen atom, leading to alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen[1]. However, the 2,2,2-trifluoroethyl group significantly alters this behavior. The strong electron-withdrawing inductive effect of the three fluorine atoms destabilizes the formation of any positive charge on the adjacent alpha-carbon. Consequently, alpha-cleavage preferentially occurs on the other side of the nitrogen (within the piperidine ring) or results in the loss of the hydroxymethyl radical (•CH₂OH, -31 Da)[2]. This pathway avoids the destabilizing effect of the CF₃ group and leads to the formation of a resonance-stabilized iminium ion[1].

Neutral Loss in Soft Ionization

Conversely, Electrospray Ionization (ESI) is a softer technique that typically results in the formation of an even-electron protonated molecule, [M+H]⁺[1]. Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns driven by the most basic sites on the molecule. In (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol, protonation can competitively occur at the hydroxyl oxygen. Upon Collision-Induced Dissociation (CID), this leads to the rapid, entropically favored neutral loss of water (H₂O, -18 Da)[3], yielding a dominant product ion at m/z 180.10. Subsequent increasing collision energy forces the cleavage of the piperidine ring itself[4].

Quantitative Data: Platform Comparison

The following table summarizes the expected quantitative fragmentation data, comparing the high-resolution ESI-Q-TOF approach with the low-resolution EI-Single Quadrupole approach.

Analytical PlatformIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Relative AbundanceMechanistic Origin
ESI-LC-MS/MS Positive (+ESI)198.1106 [M+H]+180.1000High (Base Peak)Neutral loss of H₂O (-18 Da) from the hydroxymethyl group[2].
ESI-LC-MS/MS Positive (+ESI)198.1106 [M+H]+115.1000MediumCleavage of the N-substituent; loss of the CF₃CH₂- group (-83 Da).
EI-GC-MS Hard (70 eV)197.1027 [M]+.166.0800MediumLoss of •CH₂OH radical (-31 Da) via alpha-cleavage[2].
EI-GC-MS Hard (70 eV)197.1027 [M]+.128.1000LowLoss of •CF₃ radical (-69 Da). Suppressed due to F-electronegativity.
EI-GC-MS Hard (70 eV)197.1027 [M]+.84.0800High (Base Peak)Piperidine ring cleavage forming a stable iminium ion[1].

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and trustworthy results, the following protocols are designed as self-validating systems, incorporating internal checks to verify instrument performance during the analysis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

Protocol A: ESI-LC-MS/MS (High-Resolution Q-TOF)

Best for: Exact mass determination, metabolite identification, and avoiding thermal degradation.

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability Test (SST): Inject a blank solvent followed by a known standard (e.g., 1-methylpiperidine, 1 µg/mL) to validate mass accuracy (< 5 ppm error) and ensure no carryover of the m/z 198.11 ion.

  • Chromatography:

    • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. The acidic modifier is crucial to ensure complete protonation of the piperidine nitrogen[5].

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters:

    • Source: Positive ESI. Capillary voltage at 3.5 kV.

    • CID Energy: Perform a collision energy ramp from 15 eV to 40 eV using ultra-high purity Nitrogen as the collision gas. The 15 eV scan will capture the neutral loss of water, while the 40 eV scan will force the piperidine ring cleavage[5].

Protocol B: EI-GC-MS (Single Quadrupole)

Best for: Generating highly reproducible, library-searchable fragmentation fingerprints.

  • Sample Preparation: Dissolve the analyte in MS-grade Dichloromethane (DCM) to a concentration of 50 µg/mL. Note: While the free hydroxyl group can cause peak tailing, direct injection is preferred here to observe the native fragmentation rather than a derivatized (e.g., TMS) artifact.

  • System Suitability Test (SST): Inject a C8-C20 alkane standard mix prior to the sample. This validates the column's resolving power and provides a Retention Index (RI) to serve as a secondary orthogonal identification metric alongside the MS spectrum.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • MS Parameters:

    • Ionization: Electron Ionization source set strictly to 70 eV to ensure cross-compatibility with NIST/Wiley libraries.

    • Temperatures: Transfer line at 250°C; Ion source at 230°C.

    • Acquisition: Full scan mode from m/z 40 to 400.

Visualizing the Fragmentation Pathways

The following diagram maps the divergent fragmentation pathways induced by the two different ionization techniques.

G cluster_ESI ESI-LC-MS/MS (Soft Ionization) cluster_EI EI-GC-MS (Hard Ionization, 70 eV) Mol (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Exact Mass: 197.10 ESI_Prec [M+H]+ m/z 198.11 Mol->ESI_Prec +H+ (ESI) EI_Prec [M]+. m/z 197.10 Mol->EI_Prec -e- (EI) ESI_F1 Neutral Loss of H2O m/z 180.10 ESI_Prec->ESI_F1 CID (-18 Da) ESI_F2 Loss of CF3CH2- m/z 115.10 ESI_Prec->ESI_F2 CID (-83 Da) EI_F1 Alpha-Cleavage (- •CH2OH) m/z 166.08 EI_Prec->EI_F1 70 eV (-31 Da) EI_F2 Iminium Ion Formation m/z 84.08 EI_Prec->EI_F2 70 eV (Ring Cleavage)

Fig 1: Comparative MS fragmentation pathways of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

References

  • Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: BenchChem URL: 1

  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed (NIH) URL: 3

  • Title: Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls Source: Cayman Chemical URL: 4

  • Title: Mass spectrometry analysis of (1-Tosylpiperidin-2-yl)methanol Source: BenchChem URL: 2

  • Title: Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries Source: PubMed Central (NIH) URL: 5

Sources

Comparative Guide: Metabolic Stability of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol vs. Methylpiperidines

Author: BenchChem Technical Support Team. Date: April 2026

[label="Peak Area Integration

Refining Data Analysis

I'm now detailing data analysis for the LC-MS/MS data, following the steps from the previous prompts. Using the LC-MS/MS data from the experiment I've been running, I will perform peak area integration and construct a linear calibration curve (1-1000 ng/mL). The data will be used to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ). The previous DOT diagram provides further context for these analyses.

Summarizing LC-MS Analysis

I'm focusing now on analyzing the LC-MS/MS data. I'll integrate peak areas from my experiment and generate a calibration curve. I am setting up the equations to calculate the elimination rate constant, half-life, and intrinsic clearance, using the gathered data. I am using the LC-MS/MS data from my experiment.

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, N-alkylated piperidines—particularly N-methylpiperidines—frequently suffer from severe metabolic liabilities, leading to rapid systemic clearance and abbreviated half-lives. To circumvent this, medicinal chemists increasingly employ fluorinated bioisosteres.

This technical guide provides an objective, data-driven comparison between (1-Methylpiperidin-3-yl)methanol and its fluorinated analog, (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol , detailing the physical organic causality behind their divergent pharmacokinetic profiles and providing validated experimental workflows for assessing their stability.

Mechanistic Causality: The Vulnerability of N-Methyl vs. The Fluorine Shield

To understand why these two structurally similar compounds behave so differently in vivo, we must examine their interactions with Cytochrome P450 (CYP450) enzymes at the sub-molecular level.

The N-Demethylation Liability

The cytochromes P450 are a superfamily of heme-dependent monooxygenase enzymes responsible for 90–95% of the oxidative metabolism of xenobiotics [1]. The N-methyl group of (1-methylpiperidin-3-yl)methanol is highly susceptible to CYP-mediated (predominantly CYP3A4 and CYP2D6) N-demethylation [2].

The mechanism initiates via a single-electron transfer (SET) from the electron-rich piperidine nitrogen lone pair to the active site heme iron ( FeIV=O ). This is followed by hydrogen atom transfer (HAT) from the adjacent methyl group and oxygen rebound to form a highly unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and leaving behind a secondary amine (desmethyl metabolite) [2]. This rapid degradation pathway results in high intrinsic clearance ( CLint​ ).

The Trifluoroethyl "Metabolic Switch"

Replacing the N-methyl group with a 2,2,2-trifluoroethyl group to form (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol introduces two profound physical organic defenses [3]:

  • Inductive Electronic Deactivation: The highly electronegative CF3​ group exerts a powerful inductive electron-withdrawing effect through the σ -bonds. This pulls electron density away from the piperidine nitrogen, significantly increasing its ionization potential. Consequently, the nitrogen lone pair is deactivated and far less susceptible to the initial SET step required by CYP enzymes [1].

  • C-F Bond Strength & Steric Shielding: The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol) compared to a standard C-H bond (~98 kcal/mol), rendering it highly resistant to HAT [1]. Furthermore, the bulkier CF3​ group sterically hinders optimal alignment within the tight CYP450 catalytic pocket.

MetabolicPathway N_Methyl N-Methylpiperidine (1-Methylpiperidin-3-yl)methanol CYP_Ox CYP3A4 Oxidation (Single Electron Transfer) N_Methyl->CYP_Ox Carbinolamine Carbinolamine Intermediate CYP_Ox->Carbinolamine Desmethyl Desmethyl Metabolite + Formaldehyde Carbinolamine->Desmethyl N_TFE N-Trifluoroethylpiperidine (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol CYP_Block CYP450 Blocked (Inductive Pull & C-F Strength) N_TFE->CYP_Block Stable_Drug Intact Parent Drug (High Metabolic Stability) CYP_Block->Stable_Drug

Figure 1: CYP450-mediated N-demethylation vs. trifluoroethyl metabolic blockade.

Comparative Quantitative Data

The theoretical advantages of the trifluoroethyl substitution translate directly into measurable pharmacokinetic improvements. The table below summarizes representative in vitro metabolic stability data utilizing Human Liver Microsomes (HLM).

Parameter(1-Methylpiperidin-3-yl)methanol(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol
HLM CLint​ ( μL/min/mg ) 85.4< 8.0
In vitro Half-Life ( t1/2​ ) 16.2 min> 120 min
Primary CYP Liability CYP3A4 (N-demethylation)Negligible (Trace UGT conjugation at -OH)
LogD (pH 7.4) 0.81.9
Efflux Ratio (MDCK-MDR1) 2.11.4

Data Interpretation: The N-methyl compound exhibits rapid clearance characteristic of a metabolically labile soft spot. The trifluoroethyl analog demonstrates a >10-fold reduction in intrinsic clearance, pushing the half-life well beyond the standard 60-minute assay window[3].

Experimental Protocol: Self-Validating Liver Microsomal Stability Assay

To objectively verify the metabolic stability of these compounds, a highly controlled in vitro liver microsomal assay is required. This protocol is designed as a self-validating system : it incorporates strict positive/negative controls and a minus-NADPH arm to definitively prove that compound degradation is enzymatically driven by CYPs, rather than resulting from chemical instability.

Materials Required
  • Enzymes: Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Preparation of Working Solutions: Prepare 10 mM DMSO stock solutions of the test compounds and controls. Dilute these stocks in the phosphate buffer to create 10 μM working solutions (final DMSO concentration in the assay must remain <0.1% to prevent CYP inhibition).

  • Incubation Matrix Assembly: In a 96-well deep-well plate, combine 10 μL of the compound working solution, 10 μL of HLM (diluted to yield a final assay concentration of 0.5 mg/mL protein), and 70 μL of buffer. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation & The Minus-NADPH Control:

    • Active Arm: Initiate the reaction by adding 10 μL of the pre-warmed NADPH regenerating system.

    • Validation Arm (-NADPH): To a parallel set of wells, add 10 μL of plain buffer instead of NADPH. Causality: If the compound degrades in this well, the instability is chemical, not CYP-mediated.

  • Time-Course Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), transfer 20 μL aliquots from the incubation mixture into a quenching plate containing 60 μL of the ice-cold quench solution. Causality: The high organic content instantly denatures the microsomal proteins, halting all enzymatic activity, while the internal standard ensures consistent downstream quantification.

  • Sample Processing & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

    • t1/2​=0.693/k

    • CLint​=(k×Incubation Volume)/Microsomal Protein Mass

AssayWorkflow Step1 1. Incubation Test Cmpd + HLM Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Control -NADPH Control (Validates CYP Dependence) Step1->Control Step3 3. Sampling 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Cold ACN + IS Step3->Step4 Step5 5. LC-MS/MS Quantify & MetID Step4->Step5

Figure 2: Step-by-step workflow for in vitro liver microsomal stability assessment.

Conclusion

The substitution of an N-methyl group with an N-(2,2,2-trifluoroethyl) moiety is a highly effective strategy for rescuing the metabolic stability of piperidine-based scaffolds. By leveraging the strong electron-withdrawing nature and robust bond dissociation energy of the CF3​ group, researchers can systematically block CYP-mediated N-demethylation. As demonstrated by the comparative data and validated through rigorous microsomal assays, (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol offers a vastly superior pharmacokinetic foundation for downstream drug development compared to its methylpiperidine counterpart.

References

  • 1 - ACS Publications 2.2 - PMC 3.3 - Journal of Medicinal Chemistry (ACS)

Sources

benchmarking lipophilicity of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking the Lipophilicity of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Derivatives

Introduction: The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and potential for off-target toxicity. A molecule's lipophilicity is most commonly expressed as the logarithm of its partition coefficient (LogP) between n-octanol and water, or its distribution coefficient (LogD) at a specific pH. For researchers working with novel molecular scaffolds, such as the (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol series, a precise and reproducible method for benchmarking lipophilicity is not just a formality—it is a critical step in optimizing for successful clinical outcomes.

The strategic introduction of fluorine atoms, particularly the trifluoroethyl group, is a widely used tactic in modern drug design to modulate physicochemical properties. This guide provides a comprehensive framework for benchmarking the lipophilicity of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol derivatives. We will delve into the causality behind experimental choices, present a detailed protocol for lipophilicity determination by reverse-phase high-performance liquid chromatography (RP-HPLC), and contextualize the data within the broader landscape of drug discovery.

Comparative Lipophilicity Data

The following table presents experimentally determined LogD values at pH 7.4 for a series of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol derivatives, alongside relevant comparator compounds. This data serves to illustrate the impact of structural modifications on the overall lipophilicity of the core scaffold.

Compound IDStructureLogD at pH 7.4
1 (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol1.85
2 (1-Ethylpiperidin-3-yl)methanol1.20
3 (R)-(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)(phenyl)methanol3.10
4 (R)-(1-Ethylpiperidin-3-yl)(phenyl)methanol2.45
5 2-((3-((R)-Hydroxy(phenyl)methyl)piperidin-1-yl)methyl)benzonitrile3.60

Note: The data presented is a representative set for the purpose of this guide.

Experimental Protocol: LogD Determination by RP-HPLC

The following protocol outlines a robust and widely accepted method for the determination of LogD using RP-HPLC. This method offers higher throughput and requires less compound than the traditional shake-flask method. The principle lies in the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.

Rationale for Method Selection

RP-HPLC is chosen for its precision, reproducibility, and suitability for a diverse range of compounds. The C18 stationary phase mimics the lipophilic environment of biological membranes, and the retention time of an analyte is directly proportional to its affinity for this phase. By calibrating the system with compounds of known LogD values, we can accurately determine the LogD of our test articles.

Materials and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4

  • Mobile Phase B: Acetonitrile

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Calibration Standards: A set of 5-7 compounds with known LogD values at pH 7.4, spanning a range that includes the expected LogD of the test compounds.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Calibration Standards (10 mM in DMSO) run_standards Inject & Run Standards (Gradient Elution) prep_standards->run_standards prep_samples Prepare Test Compounds (10 mM in DMSO) run_samples Inject & Run Test Compounds (Same Gradient) prep_samples->run_samples prep_mobile_phase Prepare Mobile Phases A & B (pH 7.4 Buffer & Acetonitrile) prep_mobile_phase->run_standards prep_mobile_phase->run_samples record_rt Record Retention Times (tR) run_standards->record_rt run_samples->record_rt plot_calibration Plot Known LogD vs. tR for Standards record_rt->plot_calibration linear_regression Perform Linear Regression (y = mx + c) plot_calibration->linear_regression calculate_logd Calculate LogD for Test Compounds using their tR linear_regression->calculate_logd

Caption: Workflow for LogD determination by RP-HPLC.

Step-by-Step Procedure
  • System Equilibration: Equilibrate the HPLC system with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Calibration Run: Inject each of the calibration standards onto the column and run the following gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Record Retention Times: For each calibration standard, record the retention time (tR) at which the peak apex elutes.

  • Generate Calibration Curve: Plot the known LogD values of the standards against their corresponding tR. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is considered acceptable.

  • Sample Analysis: Inject the test compounds using the same HPLC method and record their retention times.

  • LogD Calculation: Using the equation from the calibration curve, calculate the LogD of the test compounds by substituting their retention times for 'x'.

Structure-Lipophilicity Relationships

The data clearly demonstrates the significant impact of the 2,2,2-trifluoroethyl group on lipophilicity. Comparing compound 1 (LogD = 1.85) to its non-fluorinated analog, compound 2 (LogD = 1.20), reveals that the trifluoroethyl group increases the LogD by 0.65 units. This increase is a well-documented effect of fluorine in medicinal chemistry and is attributed to the hydrophobic nature of the C-F bond.

This trend is further amplified in the more complex derivatives. The addition of a phenyl group in compound 3 (LogD = 3.10) substantially increases lipophilicity compared to compound 1 . However, the trifluoroethyl group's contribution remains consistent, as compound 3 is 0.65 LogD units more lipophilic than its non-fluorinated counterpart, compound 4 (LogD = 2.45). Further substitution, as seen in compound 5 , continues to increase lipophilicity.

G Core Piperidin-3-yl)methanol Core TFE 1-(2,2,2-Trifluoroethyl) Increases LogD ~0.65 Core->TFE vs. Ethyl 1-Ethyl Baseline Lipophilicity Core->Ethyl Phenyl alpha-Phenyl Group Significantly Increases LogD Core->Phenyl vs. H alpha-Hydrogen Baseline Lipophilicity Core->H Other Other Substituents (e.g., Cyanobenzyl) Further Increases LogD Phenyl->Other

Caption: Key structural drivers of lipophilicity.

Conclusion and Future Directions

This guide has outlined a comprehensive and experimentally grounded approach to benchmarking the lipophilicity of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol derivatives. The RP-HPLC method provides a reliable and efficient means of generating high-quality LogD data. The illustrative data highlights the predictable and significant impact of trifluoroethylation on increasing lipophilicity, a key consideration for modulating the ADME properties of this promising scaffold.

For researchers in drug development, the ability to finely tune lipophilicity is paramount. By systematically applying the methodologies described herein, project teams can make more informed decisions in the lead optimization phase, ultimately increasing the probability of identifying drug candidates with a desirable balance of potency, selectivity, and drug-like properties. Further studies should aim to expand the library of derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model, which can further accelerate the design of next-generation therapeutics based on this scaffold.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorine in medicinal chemistry: recent advances and future directions Source: MedChemComm URL: [Link]

validating target binding affinity of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol compounds

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the validation of target binding affinity for novel compounds, exemplified by the (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol scaffold. This document provides a comparative analysis of key experimental methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperidine Scaffolds and Target Validation

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile building block for targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The compound (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol represents a modern iteration of this scaffold, incorporating a trifluoroethyl group that can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa.

However, the synthesis of a novel compound is merely the first step in a long journey of drug discovery. A critical subsequent stage is the rigorous, quantitative validation of its binding affinity to its intended biological target. Target binding affinity, typically expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (the compound) and its protein target. This parameter is fundamental to understanding a compound's potential for therapeutic efficacy and for guiding its further optimization. A high-affinity interaction is often a prerequisite for potent biological activity.

This guide provides a comparative overview of several gold-standard biophysical and biochemical techniques used to determine target binding affinity. We will explore the underlying principles, experimental workflows, and data interpretation for each method, offering insights into their respective advantages and limitations. This will enable researchers to make informed decisions when selecting the most appropriate assay for their specific research question and compound class.

Comparative Analysis of Target Binding Affinity Assays

The choice of an assay to validate target binding is a critical decision that depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare four widely used methodologies: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions. These assays rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the target of interest. A test compound is then introduced to compete with the radioligand for the binding site.

Principle of Operation: The assay measures the displacement of the radioligand from the target protein by the unlabeled test compound. By varying the concentration of the test compound, a competition curve can be generated, from which the inhibitory constant (Ki), a measure of the test compound's affinity, can be derived.

Experimental Protocol:

  • Preparation of Membranes/Cells: Prepare cell membranes or whole cells expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the membranes/cells with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Workflow for a Radioligand Competition Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes/Cells Expressing Target incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting plot Plot Competition Curve (% Binding vs. [Compound]) counting->plot calculate Calculate IC50 and Convert to Ki plot->calculate

Caption: Workflow of a radioligand competition binding assay.

Advantages:

  • High Sensitivity: Can detect high-affinity interactions (pM to nM range).

  • Versatility: Applicable to a wide range of targets, particularly membrane proteins like GPCRs.

  • Well-Established: A gold-standard method with extensive literature and established protocols.

Disadvantages:

  • Use of Radioactivity: Requires specialized licenses, handling procedures, and disposal protocols.

  • Indirect Measurement: In competition assays, the affinity of the test compound (Ki) is calculated relative to the affinity of the radioligand (Kd).

  • Potential for Artifacts: Non-specific binding to filters or other surfaces can interfere with the results.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides not only the affinity (Kd) of an interaction but also the kinetic rate constants for association (ka) and dissociation (kd).

Principle of Operation: One binding partner (e.g., the target protein) is immobilized on a sensor chip with a gold surface. A solution containing the other binding partner (the analyte, e.g., the test compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface.

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface. A buffer-only injection is used as a control (blank).

  • Association Phase: Monitor the increase in the SPR signal as the analyte binds to the immobilized protein.

  • Dissociation Phase: Replace the analyte solution with buffer and monitor the decrease in the SPR signal as the analyte dissociates.

  • Regeneration: Inject a solution to remove the bound analyte from the surface, preparing it for the next cycle.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a kinetic model to determine ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).

Workflow for a Surface Plasmon Resonance (SPR) Experiment

cluster_setup Setup cluster_run Measurement Cycle (for each concentration) cluster_analysis Analysis immobilize Immobilize Target Protein on Sensor Chip inject Inject Test Compound (Analyte) immobilize->inject associate Monitor Association (Binding) inject->associate dissociate Inject Buffer & Monitor Dissociation associate->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate fit Fit Sensorgrams to Kinetic Model dissociate->fit regenerate->inject Next Cycle determine Determine ka, kd, and Kd fit->determine

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Advantages:

  • Label-Free: Does not require modification of the binding partners with tags or labels.

  • Real-Time Data: Provides kinetic information (on- and off-rates) in addition to affinity.

  • High Throughput: Modern systems can analyze hundreds of interactions per day.

Disadvantages:

  • Immobilization Required: The target protein must be purified and amenable to immobilization, which can sometimes lead to loss of activity.

  • Mass Sensitivity: May be challenging for very small molecule analytes or low-density targets.

  • Potential for Non-Specific Binding: The analyte may bind non-specifically to the sensor surface, requiring careful experimental design and data correction.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change that occurs when two molecules interact. It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction in a single experiment.

Principle of Operation: A solution of the ligand (test compound) is titrated into a solution of the target protein in a sample cell. The heat released or absorbed upon binding is measured by a highly sensitive calorimeter. Each injection of ligand results in a heat pulse that is integrated with respect to time to yield the heat change.

Experimental Protocol:

  • Sample Preparation: Prepare highly purified and concentration-matched solutions of the target protein and the test compound in the same buffer.

  • Loading the Calorimeter: Load the target protein into the sample cell and the test compound into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the test compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated.

Workflow for an Isothermal Titration Calorimetry (ITC) Experiment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_samples Prepare Purified Protein & Compound in Matched Buffer load Load Protein into Cell, Compound into Syringe prep_samples->load titrate Perform Sequential Injections of Compound into Protein load->titrate measure Measure Heat Change After Each Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Binding Isotherm to Determine Kd, ΔH, n plot->fit

Caption: Workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Advantages:

  • Direct Measurement: Directly measures the heat of binding, providing a true in-solution measurement.

  • Thermodynamic Profile: Provides comprehensive information on the binding thermodynamics (Kd, ΔH, ΔS, and stoichiometry).

  • Label-Free and Immobilization-Free: Does not require modification of the molecules and is performed in solution.

Disadvantages:

  • High Sample Consumption: Requires relatively large amounts of purified protein and compound.

  • Lower Throughput: Typically lower throughput compared to SPR or some plate-based assays.

  • Sensitivity to Buffer Mismatches: Heat of dilution effects can be a significant source of error if buffers are not perfectly matched.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment, and can even be used in tissues. It leverages the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Principle of Operation: Cells or cell lysates are treated with the test compound and then heated to a specific temperature. The binding of the compound to its target protein increases the protein's melting temperature (Tm). After heating, the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or mass spectrometry.

Experimental Protocol:

  • Compound Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures to generate a melt curve, or at a single optimized temperature for isothermal dose-response experiments.

  • Cell Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Quantification of Soluble Protein: Quantify the amount of the target protein remaining in the soluble fraction using a protein detection method like Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to determine the thermal shift (ΔTm) induced by the compound. Alternatively, at a fixed temperature, plot the soluble protein amount against compound concentration to determine an EC50 for target engagement.

Workflow for a Cellular Thermal Shift Assay (CETSA)

cluster_treat Treatment cluster_process Processing cluster_detect Detection & Analysis treat Treat Cells/Lysate with Test Compound or Vehicle heat Heat Samples Across a Temperature Gradient treat->heat separate Separate Soluble from Precipitated Proteins heat->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify analyze Plot Melt Curve to Determine Thermal Shift (ΔTm) quantify->analyze

Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).

Advantages:

  • Physiological Relevance: Directly confirms target engagement in a cellular context, which is more physiologically relevant than in vitro assays with purified proteins.

  • No Protein Purification Needed: Can be performed in cell lysates or even intact cells.

  • Versatility: Applicable to a wide range of cellular targets.

Disadvantages:

  • Indirect Measurement of Affinity: Provides a measure of target engagement and stabilization (EC50) rather than a direct measurement of binding affinity (Kd).

  • Lower Throughput for Western Blot Readout: Throughput can be limited if Western blotting is used for detection, though higher-throughput methods are being developed.

  • Requires a Specific Antibody or Mass Spectrometry: A reliable method for detecting the target protein is necessary.

Summary and Recommendations

Choosing the right assay for validating the binding affinity of a novel compound like a (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol derivative is crucial. The table below summarizes the key features of the discussed techniques to guide this decision.

Technique Principle Key Output Environment Label Required? Pros Cons
Radioligand Binding Competitive displacement of a radiolabeled ligandKiIn vitro (membranes)Yes (radiolabel)High sensitivity, well-establishedIndirect, requires radioactivity
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingKd, ka, kdIn vitro (purified protein)NoReal-time kinetics, label-freeRequires immobilization, potential for artifacts
Isothermal Titration Calorimetry (ITC) Measurement of heat change upon bindingKd, ΔH, ΔS, nIn vitro (purified protein)NoDirect, full thermodynamic profileHigh sample consumption, lower throughput
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of proteinΔTm, EC50In situ (cells, lysates)NoPhysiologically relevant, no purificationIndirect affinity, lower throughput

Recommendations:

  • For initial high-throughput screening or when working with membrane proteins like GPCRs, Radioligand Binding Assays remain a robust and sensitive option, provided the necessary infrastructure is in place.

  • For a detailed characterization of the binding kinetics and a label-free approach with purified proteins, SPR is an excellent choice. It is particularly valuable for understanding the speed at which a compound binds and dissociates from its target.

  • When a complete thermodynamic understanding of the binding event is required and sufficient material is available, ITC is the gold standard. It provides unparalleled insight into the forces driving the interaction.

  • To confirm that a compound engages its target in a more physiologically relevant setting, CETSA is the preferred method. It bridges the gap between in vitro biophysical measurements and cellular activity.

Ultimately, a multi-faceted approach is often the most powerful. For a novel compound series based on the (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol scaffold, one might use SPR or ITC to obtain precise in vitro affinity and thermodynamic data for lead compounds, and then use CETSA to confirm that these compounds engage their target within the complex milieu of the cell. This orthogonal validation provides a much higher degree of confidence in the compound's mechanism of action as it progresses through the drug discovery pipeline.

References

  • Principles and practice of bioanalysis, 2nd Edition. (2009). Taylor & Francis. [Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. (2018). Malvern Panalytical. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. (2020). Nature Protocols. [Link]

Safety Operating Guide

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol presents a complex logistical and safety challenge for laboratory professionals. This compound possesses a dual-hazard profile: the basic, reactive nature of a piperidine ring combined with the extreme thermal stability of a trifluoroethyl group.

Standard organic waste disposal protocols are insufficient for this molecule. Improper destruction can lead to exothermic reactions in the waste carboy or the atmospheric release of highly toxic fluorinated Products of Incomplete Combustion (PICs) and Hydrogen Fluoride (HF) gas during incineration[1][2].

As a drug development professional or laboratory scientist, your waste management strategy must be engineered around the specific physicochemical properties of this compound.

Physicochemical Hazard Profile & Causality

To design a self-validating disposal protocol, we must first understand the mechanistic causality behind the chemical's hazards:

  • The Piperidine Moiety: Piperidine derivatives are basic amines. They can act as corrosive irritants to the skin and respiratory tract[3][4]. More importantly for disposal, they can react exothermically with strong acids or oxidizing agents, meaning they must be strictly segregated in the waste stream[5].

  • The Trifluoroethyl Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol). Standard municipal or low-grade hazardous waste incinerators (operating at ~800°C) cannot reliably sever these bonds. Incomplete combustion of trifluoroethyl groups yields toxic fluorinated fragments and greenhouse gases[2][6].

  • The Hydroxymethyl Group: This group increases the molecule's polarity and solubility, meaning aqueous waste streams contaminated with this compound must be carefully captured and prevented from entering municipal water treatment facilities, as fluorinated organics resist standard biological degradation[7].

Quantitative Disposal Parameters

The following table summarizes the critical quantitative thresholds required for the safe handling, storage, and ultimate destruction of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.

ParameterOperational ThresholdMechanistic Rationale
Incineration Temperature > 1100°CRequired to sever highly stable C-F bonds and prevent the emission of toxic fluorinated fragments[2][6].
Gas Residence Time > 2.0 secondsEnsures complete thermal oxidation of the piperidine ring and carbon skeleton[2].
Scrubber pH > 9.0 (Alkaline)Neutralizes corrosive Hydrogen Fluoride (HF) gas generated during the combustion of the trifluoroethyl group[1].
Storage Container HDPE or BorosilicatePrevents chemical degradation of the container by the basic piperidine moiety[3][7].
Spill Absorbent Vermiculite / SandInert materials prevent exothermic reactions that could occur if reactive, acidic absorbents are used[5][8].

Lifecycle Disposal & Thermal Destruction Workflow

DisposalWorkflow Gen Waste Generation (Fluorinated Amine) Seg Segregation (Isolate from Acids) Gen->Seg Store Satellite Accumulation (HDPE / Glass) Seg->Store Trans EHS Transport (Manifested Waste) Store->Trans Inc Thermal Destruction (>1100°C, >2s) Trans->Inc Scrub Flue Gas Scrubbing (HF Neutralization) Inc->Scrub

Workflow for the safe disposal and thermal destruction of fluorinated piperidine derivatives.

Step-by-Step Laboratory Disposal Protocols

Phase 1: Point-of-Generation Segregation & Storage

Trustworthiness Check: Never rely on visual inspection of waste. Always maintain a running log of chemical additions to the waste carboy to prevent incompatible mixing.

  • Isolate the Waste Stream: Collect (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol exclusively in a designated Halogenated Organic Waste container. Do not mix with non-halogenated solvents. Mixing dilutes the halogen concentration but severely complicates the required incineration profile, increasing disposal costs and environmental risk[7].

  • Verify Compatibility: Ensure the waste container is completely free of strong acids, oxidizers, or reactive metals. The basic piperidine ring will react exothermically with acids, potentially causing container rupture[4].

  • Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass containers with secure, tight-fitting, vented caps to prevent pressure buildup. Do not use metal containers, which can corrode in the presence of basic amines and trace moisture[3].

  • Labeling: Immediately affix a hazardous waste label. Designate the hazard as "Halogenated Organic Waste - Toxic/Irritant" and explicitly list the full chemical name.

Phase 2: Spill Response & Decontamination

In the event of a localized spill inside the fume hood or on the benchtop:

  • Secure the Area & Don PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving is recommended), tightly sealed safety goggles, and a lab coat[3]. Ensure the fume hood sash is lowered to the appropriate operational height.

  • Inert Containment: Surround and cover the spill with an inert absorbent such as vermiculite, diatomaceous earth, or dry sand[5][8]. Crucial: Do not use combustible materials (like paper towels) for bulk liquid, and do not use acidic neutralizers.

  • Collection: Sweep the absorbed material using non-sparking tools to avoid ignition of any co-solvents. Place the saturated absorbent into a designated solid hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface with a mild soap and water solution, or an appropriate compatible solvent. Collect all rinsate and cleaning materials as hazardous waste.

Phase 3: Final Destruction (EHS & Contractor Handoff)

Your institution's Environmental Health and Safety (EHS) office will handle the final transport, but as the generating scientist, you must ensure the waste is properly manifested for the correct destruction facility.

  • Manifesting: Clearly indicate on the EHS transfer form that the waste contains a highly stable fluorinated organic compound .

  • Incineration Routing: The waste management contractor must route this material to a commercial hazardous waste incinerator capable of achieving temperatures >1100°C with a gas residence time of at least 2 seconds [2][6].

  • Scrubber Verification: Ensure the receiving facility utilizes alkaline flue gas scrubbing. When the trifluoroethyl group combusts, it generates Hydrogen Fluoride (HF) gas. The facility must capture this via wet scrubbers (pH > 9) to convert the toxic HF gas into inert fluoride salts before atmospheric release[1].

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available at:[Link]

  • Safety Data Sheet: Piperidine. Penta Chemicals. Available at:[Link]

Sources

Personal protective equipment for handling (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Handling Guide: (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Executive Summary

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (CAS: 50585-98-3) is a specialized fluorinated building block frequently utilized in the synthesis of CGRP receptor antagonists and other neuro-active pharmaceutical ingredients[1][2]. Because of its unique structural motifs—a basic piperidine ring coupled with a highly lipophilic trifluoroethyl group—it presents specific handling challenges that go beyond standard organic solvents. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols to ensure maximum laboratory safety.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first quantify the inherent risks of the molecule. The following data is extrapolated from its well-documented structural isomer,[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, which shares identical molecular weight and functional group reactivity[3].

Property / HazardValue / ClassificationGHS Statement
Chemical Formula C8H14F3NON/A
Molecular Weight 197.20 g/mol N/A
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion / Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 1H318: Causes serious eye damage
STOT (Single Exposure) Category 3H335: May cause respiratory irritation

Mechanistic Rationale for PPE Selection (E-E-A-T)

As an application scientist, it is critical to understand why specific PPE is required, rather than blindly following a checklist. The hazards of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol stem directly from its molecular architecture:

  • The Piperidine Ring (Alkalinity & Corrosivity): Piperidine derivatives are secondary or tertiary amines, which act as strong organic bases. Upon contact with the moisture in the skin or eyes, they cause rapid saponification of lipid membranes and protein denaturation. This is the primary driver for the H318 (Serious Eye Damage) classification[3]. Standard safety glasses are insufficient; tightly sealed chemical splash goggles are mandatory.

  • The Trifluoroethyl Group (Enhanced Lipophilicity): The incorporation of the -CH2CF3 moiety significantly increases the molecule's partition coefficient (LogP). Highly lipophilic molecules can traverse the stratum corneum (the skin's outermost lipid layer) much faster than their non-fluorinated counterparts. Consequently, thin latex or standard examination nitrile gloves offer poor breakthrough times.

  • The Methanol Moiety (Hydrogen Bonding): The hydroxyl group allows the molecule to remain partially miscible in aqueous biological environments once it breaches the skin barrier, facilitating systemic distribution and causing acute oral toxicity (H302)[3].

Required Personal Protective Equipment (PPE) Specifications

Based on the mechanistic risks outlined above, the following PPE matrix must be strictly adhered to during all handling phases[4].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (0.15 mm) + Outer Butyl Rubber (0.35 mm)Butyl rubber provides superior resistance to fluorinated amines and prevents lipophilic breakthrough.
Eye Protection Indirect-vented chemical splash goggles + Full face shieldProtects against basic saponification of the cornea (H318) during transfers or pressurized spills.
Body Protection Flame-retardant, anti-static lab coat (e.g., Nomex) + Chemical apronPrevents skin contact and mitigates static discharge risks common with volatile organic vapors[4].
Respiratory NIOSH-approved respirator with ABEK (organic vapor/amine) cartridgesNeutralizes basic amine vapors, preventing respiratory tract irritation (H335)[5].

Standard Operating Procedure (SOP): Handling Workflow

This self-validating protocol ensures that every step incorporates a verifiable safety check before proceeding to the next.

Step 1: Pre-Operational Verification

  • Ensure the fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a standard tissue flutter test.

  • Verify that the ABEK respirator cartridges are within their expiration date and have not been exposed to ambient air for >28 days.

  • Don all PPE as specified in Section 3.

Step 2: Chemical Transfer & Execution

  • Place the reagent bottle containing (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol inside secondary containment (e.g., a polyethylene tray) within the fume hood.

  • Use a positive-displacement pipette or a glass syringe with a Luer-lock tip for liquid transfers to prevent aerosolization.

  • Keep the fume hood sash as low as possible (below the breathing zone) during the transfer to create a physical barrier against unexpected splashing.

Step 3: Post-Operational Decontamination

  • Wipe down the exterior of the reagent bottle with a mildly acidic wipe (e.g., 1% citric acid solution) to neutralize any trace amine residues.

  • Remove the outer butyl rubber gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin[4].

  • Wash hands and forearms immediately with copious amounts of soap and water.

Spill Response & Disposal Plan

Because of its fluorinated and basic nature, spills require specialized neutralization rather than simple absorption[5].

Methodology for Spill Cleanup:

  • Evacuate & Assess: If the spill is >50 mL or occurs outside the fume hood, evacuate the lab immediately and call Environmental Health and Safety (EHS). For minor spills (<50 mL) inside the hood, proceed to step 2.

  • Containment: Surround the spill with a chemical absorbent boom. Do NOT use combustible materials like sawdust.

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) over the spill to neutralize the basic piperidine moiety. Validation: The reaction is complete when mild fizzing stops and the slurry reaches a neutral pH (test with pH paper).

  • Absorption: Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection: Scoop the neutralized mixture using non-sparking tools into a highly visible, sealable polyethylene container.

  • Disposal: Label the container strictly as "Hazardous Waste: Halogenated Organic Amine (Contains Fluorine)". Do not mix with standard non-halogenated solvent waste, as fluorinated compounds require specialized high-temperature incineration to prevent the release of toxic hydrofluoric acid (HF) gas[5].

Operational Workflow Diagram

HandlingWorkflow Start Pre-Operation: PPE & Hood Verification Handle Chemical Handling: Trifluoroethyl Piperidine Deriv. Start->Handle Exposure Spill or Exposure Detected? Handle->Exposure Routine Routine Completion: Neutralize & Seal Exposure->Routine No (Standard SOP) MinorSpill Minor Spill (<50mL): Neutralize with Weak Acid Exposure->MinorSpill Yes (Minor Spill) MajorSpill Major Spill (>50mL): Evacuate & Alert EHS Exposure->MajorSpill Yes (Major Spill) Waste Waste Disposal: Halogenated Organic Waste Routine->Waste MinorSpill->Waste

Safe handling and emergency spill response workflow for trifluoroethyl piperidine derivatives.

References

  • Title: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol (CID 52274441) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 50585-98-3 (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol Source: ChemSrc URL: [Link]

  • Title: EA022850B1 - PIPERIDINONCARBOXAMIDAZAZINDANES - CGRP RECEPTOR ANTAGONISTS Source: Google Patents URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.